3,4-Dibromobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPDNLGFIBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347662 | |
| Record name | 3,4-Dibromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619-03-4 | |
| Record name | 3,4-Dibromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dibromobenzoic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dibromobenzoic acid, a halogenated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, spectral data, and reactivity. Furthermore, it explores its potential biological activities and applications in drug discovery, supported by detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
This compound is a derivative of benzoic acid with two bromine atoms substituted at the C3 and C4 positions of the benzene (B151609) ring. This substitution pattern significantly influences the molecule's electronic properties and chemical reactivity.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 619-03-4[1] |
| Molecular Formula | C₇H₄Br₂O₂[1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)Br)Br[1] |
| InChI | InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)[1] |
| InChIKey | DHMPDNLGFIBQCK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.
| Property | Value |
| Molecular Weight | 279.91 g/mol |
| Appearance | Colorless crystal[2] |
| Melting Point | 235-236 °C |
| Boiling Point | 356.0 ± 32.0 °C (Predicted) |
| Density | 2.083 ± 0.06 g/cm³ (Predicted) |
| Solubility | Very slightly soluble in water (0.27 g/L at 25 °C) |
| pKa | 3.58 ± 0.10 (Predicted) |
| LogP | 2.8 - 2.91 |
| Topological Polar Surface Area | 37.3 Ų |
| Flash Point | 169.1 °C |
| Vapor Pressure | 1.1 x 10⁻⁵ mmHg at 25°C |
Spectral Data and Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the aromatic ring (at positions 2, 5, and 6) will exhibit a characteristic splitting pattern (e.g., a singlet and two doublets) due to coupling. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (often >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carboxyl carbon (typically δ 165-175 ppm) and six for the aromatic carbons, two of which will be significantly influenced by the attached bromine atoms.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by:
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp peak around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
-
C=C Stretch: Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region, indicating the aromatic ring.
-
C-Br Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-bromine bonds.
Mass Spectrometry
Mass spectrometry (MS) confirms the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed around m/z 278, 280, and 282 with a distinctive intensity ratio.
Chemical Reactivity and Derivatization
This compound exhibits reactivity characteristic of both a carboxylic acid and a di-substituted benzene ring.
-
Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification (reaction with alcohols in the presence of an acid catalyst), amide formation (reaction with amines, often via an acyl chloride intermediate), and reduction to an alcohol (using strong reducing agents like LiAlH₄).
-
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive 3,4-dibromobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is a key precursor for synthesizing esters and amides under mild conditions.
-
Aromatic Ring Reactions: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxyl and bromo groups. However, nucleophilic aromatic substitution may be possible under specific conditions.
Potential Biological Activity and Applications in Drug Development
While specific, extensive biological data for this compound is limited in public literature, the broader class of halogenated benzoic acid derivatives is of significant interest in medicinal chemistry.
-
Antimicrobial Potential: Halogenated aromatic compounds are known to possess antimicrobial properties. The presence of two bromine atoms on the benzoic acid scaffold suggests that this compound could be a candidate for antimicrobial drug discovery. The mechanism may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
-
Anticancer Research: Many brominated organic molecules have been investigated for their cytotoxic effects against various cancer cell lines. Benzoic acid derivatives have also been explored as scaffolds for anticancer agents. It is plausible that this compound or its derivatives could exhibit antiproliferative activity, potentially through the induction of oxidative stress or inhibition of signaling pathways crucial for cancer cell survival.
-
Enzyme Inhibition: As a substituted benzoic acid, this molecule could serve as a fragment or lead compound for designing inhibitors of specific enzymes. The carboxylic acid can act as a key binding feature (e.g., forming salt bridges with basic residues in an active site), while the dibromophenyl ring explores hydrophobic pockets.
Below is a diagram illustrating a hypothetical mechanism of action for an antibacterial benzoic acid derivative, where it inhibits a key metabolic enzyme.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Oxidation of 3,4-Dibromotoluene (B1293573)
This protocol describes a representative method for synthesizing this compound via the oxidation of the methyl group of 3,4-dibromotoluene using potassium permanganate (B83412).
Materials:
-
3,4-Dibromotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃), anhydrous (optional, as base)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask, reflux condenser, heating mantle, stirring apparatus
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Filtration apparatus (Buchner funnel, filter paper)
-
Beakers, graduated cylinders
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dibromotoluene (1.0 eq). Add a solution of potassium permanganate (approx. 3.0 eq) in water. A small amount of sodium carbonate can be added to maintain basic conditions.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue refluxing for 4-6 hours or until the purple color is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any unreacted KMnO₄. While still warm, filter the mixture by vacuum filtration to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
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Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold distilled water to remove inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Analytical Protocol: NMR Sample Preparation and Acquisition
Sample Preparation:
-
Weigh approximately 10-20 mg of the dry, purified this compound sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
¹H NMR Acquisition:
-
Instrument: 300-500 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence.
-
Parameters: Set appropriate spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (1-2 s).
-
Scans: Acquire 8-16 scans for a good signal-to-noise ratio.
-
Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.
Conclusion
This compound is a well-characterized compound with defined structural and physicochemical properties. Its utility primarily lies in its role as a versatile intermediate in organic synthesis. While direct biological applications are not yet extensively documented, its structural motifs suggest potential for exploration in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. The experimental protocols provided herein offer a solid foundation for its synthesis and characterization, facilitating further research into its chemical and biological properties.
References
An In-depth Technical Guide to 3,4-Dibromobenzoic Acid (CAS: 619-03-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dibromobenzoic acid, a halogenated aromatic carboxylic acid. The document details its physicochemical properties, synthesis methodologies, spectroscopic profile, safety and handling protocols, and its emerging relevance in drug discovery as a scaffold for bioactive molecules.
Chemical and Physical Properties
This compound is a colorless crystalline solid at room temperature.[1] Its chemical structure consists of a benzoic acid core with bromine atoms substituted at the 3 and 4 positions of the benzene (B151609) ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 619-03-4 | [2] |
| Molecular Formula | C₇H₄Br₂O₂ | [3][4] |
| Molecular Weight | 279.91 g/mol | [2][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 3,4-dibromo- | [3][4] |
| InChI | InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | [2] |
| InChIKey | DHMPDNLGFIBQCK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Br)Br | [2] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 235-236 °C | [6][7] |
| Boiling Point | 356.0 ± 32.0 °C at 760 mmHg (Predicted) | [3][6][7] |
| Density | 2.083 ± 0.06 g/cm³ (Predicted) | [4][6][7] |
| Solubility | Very slightly soluble in water (0.27 g/L at 25 °C). Soluble in organic solvents. | [8][9] |
| pKa | 3.58 ± 0.10 (Predicted) | [7][8] |
| Flash Point | 169.1 °C | [3][4][6] |
| Vapor Pressure | 1.1E-05 mmHg at 25 °C | [3][4][6] |
| Refractive Index | 1.642 | [3][4][6] |
Synthesis and Purification
This compound can be synthesized through several routes, with a common laboratory method being the oxidation of 3,4-dibromotoluene (B1293573). Another potential route is the direct bromination of 4-bromobenzoic acid.
Experimental Protocols
Protocol 1: Oxidation of 3,4-Dibromotoluene with Potassium Permanganate (B83412)
This protocol is adapted from the general procedure for oxidizing substituted toluenes.
-
Reaction Scheme:
-
Materials:
-
3,4-Dibromotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dibromotoluene (1.0 eq) and a solution of NaOH (or KOH) in water.
-
Heat the mixture to reflux.
-
Slowly and in portions, add potassium permanganate (approx. 3.0 eq) to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete and the purple color no longer persists, continue to reflux for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present.
-
Filter the hot mixture by vacuum filtration to remove the MnO₂. Wash the filter cake with hot water.
-
Combine the filtrate and washings. If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Cool the clear filtrate in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
-
Caption: Workflow for the synthesis of this compound.
Spectroscopic Profile
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Sample Preparation
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter. The final solution height should be approximately 4-5 cm.
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring, in addition to a broad singlet for the carboxylic acid proton.
Table 3: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | > 12.0 | Broad Singlet (s) | N/A | 1H |
| H-2 | ~8.2 | Doublet (d) | ~2.0 | 1H |
| H-5 | ~7.9 | Doublet (d) | ~8.4 | 1H |
| H-6 | ~7.8 | Doublet of Doublets (dd) | ~8.4, ~2.0 | 1H |
| Note: Predicted shifts are based on analogous compounds and substituent effects. Actual values may vary based on solvent and experimental conditions. |
¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~166 |
| C-4 | ~138 |
| C-5 | ~134 |
| C-2 | ~132 |
| C-1 | ~131 |
| C-6 | ~129 |
| C-3 | ~127 |
| Note: Predicted shifts are based on additive models and data for similar compounds. Quaternary carbons (C-1, C-3, C-4) may show weaker signals. |
Infrared (IR) Spectroscopy
Protocol: IR Sample Preparation (KBr Pellet)
-
Grinding: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum.
Interpretation
The IR spectrum will show characteristic absorptions for the carboxylic acid and substituted benzene functional groups.
Table 5: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid (dimer) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | Medium, Sharp | C=C stretch | Aromatic Ring |
| ~1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |
| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
| Below 800 | Medium-Strong | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Protocol: MS Sample Preparation (Electrospray Ionization - ESI)
-
Solution Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.
-
Analysis: Infuse the solution directly into the ESI source of the mass spectrometer. Acquire spectra in both positive and negative ion modes.
Interpretation
The mass spectrum will exhibit a characteristic isotopic pattern for fragments containing two bromine atoms (M, M+2, M+4 peaks in an approximate 1:2:1 ratio) and one bromine atom (M, M+2 peaks in a ~1:1 ratio), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Loss from Molecular Ion (m/z 278) |
| 278/280/282 | [C₇H₄Br₂O₂]⁺ (Molecular Ion) | - |
| 261/263/265 | [C₇H₃Br₂O]⁺ | -OH (17) |
| 233/235/237 | [C₆H₃Br₂]⁺ | -COOH (45) |
| 199/201 | [C₇H₄BrO₂]⁺ | -Br (79) |
| 154/156 | [C₆H₃Br]⁺ | -Br, -COOH (124) |
| 75 | [C₆H₃]⁺ | -2Br, -COOH (203) |
Applications in Drug Discovery
While this compound is used as a specialty plasticizer, its primary interest for this audience lies in its role as an intermediate and building block in the synthesis of pharmaceuticals. Halogenated aromatic compounds are prevalent in medicinal chemistry, where the halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule.
Precursor to Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
A significant application of scaffolds related to this compound is in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its overexpression is linked to insulin resistance and type 2 diabetes, as well as obesity and certain cancers.[1][3][6] Therefore, inhibiting PTP1B is a promising therapeutic strategy for these conditions.
For instance, the complex bromophenol derivative 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol has been identified as a potent PTP1B inhibitor with anti-diabetic properties.[10] While not a direct derivative, the synthesis of such complex poly-brominated structures highlights the utility of the dibromophenyl motif in designing molecules that target PTP1B.
PTP1B Signaling Pathways
PTP1B exerts its effects by dephosphorylating key proteins in cellular signaling cascades.
-
Insulin Signaling: PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), which dampens the downstream PI3K-Akt pathway.[1][4] This action reduces the translocation of GLUT4 glucose transporters to the cell surface, leading to decreased glucose uptake and insulin resistance.[3]
-
Leptin Signaling: PTP1B also dephosphorylates Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling pathway.[5][11] This attenuates the downstream STAT3 signaling, which is involved in regulating appetite and energy expenditure.
Caption: Role of PTP1B in Insulin and Leptin signaling and its inhibition.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
Table 7: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 624397[2]
Handling and Storage:
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12]
-
First Aid:
-
Inhalation: Move victim to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases, consult a doctor.[12]
-
Disposal:
Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration. Do not discharge into drains or the environment.[12]
Caption: First aid workflow for exposure to this compound.
This guide consolidates key technical information on this compound to support its application in research and development, particularly within the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. jcsp.org.pk [jcsp.org.pk]
Technical Guide: Determination of the Molecular Weight of 3,4-Dibromobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the molecular weight of 3,4-Dibromobenzoic acid. It covers the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Furthermore, it details a standard experimental protocol for the empirical determination and verification of its molecular weight using mass spectrometry, a cornerstone technique in modern analytical chemistry. This document is intended to serve as a practical reference for professionals in research, quality control, and drug development.
Theoretical Molecular Weight
The molecular weight of a compound is determined from its molecular formula and the atomic weights of each constituent element. The molecular formula for this compound is C₇H₄Br₂O₂ .[1][2][3][4]
The calculation is based on the sum of the atomic weights of seven carbon atoms, four hydrogen atoms, two bromine atoms, and two oxygen atoms.
Component Atomic Weights and Calculated Molecular Weight
The following table summarizes the standard atomic weights for the constituent elements and the resulting calculated molecular weight of this compound.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Bromine | Br | 2 | 79.904 | 159.808 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | C₇H₄Br₂O₂ | 279.915 |
The theoretically calculated molecular weight is 279.915 g/mol . This value is consistent with figures published in chemical databases, which typically list the molecular weight as approximately 279.91 g/mol .[1][5]
Experimental Determination of Molecular Weight
While theoretical calculation provides a precise value, experimental verification is crucial for structure confirmation, purity assessment, and regulatory submission. Mass spectrometry (MS) is the preferred method for the accurate determination of the molecular weight of small molecules like this compound due to its high sensitivity and accuracy.[6][7]
Experimental Protocol: Mass Spectrometry
This protocol outlines a general procedure for determining the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a common technique for polar organic compounds.
Objective: To accurately measure the mass-to-charge ratio (m/z) of the molecular ion of this compound to confirm its molecular weight.
1. Sample Preparation:
- Prepare a stock solution of this compound by dissolving the compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[8]
- Perform a serial dilution of the stock solution using a mixture of methanol and water (or another appropriate solvent system compatible with the mobile phase) to create a working solution with a final concentration in the range of 1-10 µg/mL.[8]
- If the solution contains any particulates, it must be filtered through a 0.22 µm syringe filter to prevent clogging of the LC system and MS spray needle.[8]
2. Instrumentation and Conditions (LC-MS/ESI):
- Liquid Chromatography (LC): A reverse-phase C18 column is typically used. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient run helps to separate the analyte from any impurities.
- Ionization Source: Electrospray Ionization (ESI) is used, as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation.[7] Given the acidic proton of the carboxylic acid, ESI in negative ion mode is often optimal, as it will readily deprotonate to form the [M-H]⁻ ion.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.
- Mode: Negative Ion Mode. The expected primary ion would be [C₇H₃Br₂O₂]⁻.
3. Data Acquisition:
- Inject the prepared sample into the LC-MS system.
- Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
- The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. In negative mode, the most abundant peak should correspond to the [M-H]⁻ ion.
4. Data Analysis:
- Identify the peak corresponding to the deprotonated molecular ion, [M-H]⁻. For this compound (MW = 279.915), this peak will appear at an m/z value of approximately 278.9.
- A key feature to observe is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the spectrum will show a characteristic pattern for a molecule containing two bromine atoms. The expected pattern for the [M-H]⁻ ion would be three major peaks at approximately m/z 277 (containing two ⁷⁹Br), m/z 279 (containing one ⁷⁹Br and one ⁸¹Br), and m/z 281 (containing two ⁸¹Br) in a ratio of roughly 1:2:1. This isotopic signature provides strong confirmation of the presence of two bromine atoms.
- The experimentally determined molecular weight is calculated by adding the mass of a proton (1.007 Da) back to the measured m/z of the [M-H]⁻ ion.
Visualization of Workflow
The following diagram illustrates the logical workflow for the comprehensive determination of the molecular weight of a chemical compound, integrating both theoretical and experimental approaches.
Caption: Workflow for Molecular Weight Determination.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound;CAS No.:619-03-4 [chemshuttle.com]
- 3. 619-03-4, this compound, CAS No 619-03-4 this compound de [chemnet.com]
- 4. 619-03-4 | this compound [chemindex.com]
- 5. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. howengineeringworks.com [howengineeringworks.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-dibromobenzoic acid. Due to the absence of readily available, complete experimental spectral data in public databases, this guide focuses on the theoretical analysis and prediction of the NMR spectra based on established principles and data from analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the analysis of its chemical structure, substituent effects, and comparison with spectral data of similar substituted benzoic acids.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 8.25 | d | J ≈ 2.0 Hz | 1H |
| H-5 | 7.85 | d | J ≈ 8.4 Hz | 1H |
| H-6 | 8.05 | dd | J ≈ 8.4, 2.0 Hz | 1H |
| -COOH | 11.0 - 13.0 | br s | - | 1H |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~133 |
| C-2 | ~132 |
| C-3 | ~125 |
| C-4 | ~129 |
| C-5 | ~130 |
| C-6 | ~138 |
| C=O | ~170 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of NMR signals.
Experimental Protocols
The following methodologies provide a detailed framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. These protocols are based on standard practices for the analysis of solid organic acids.[1][2]
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for many organic compounds.[1] If solubility is an issue, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can be used.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1]
-
Mixing : Gently vortex or sonicate the vial to ensure complete dissolution of the solid.
-
Transfer : Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during the transfer to prevent issues with magnetic field homogeneity.[1]
¹H NMR Spectroscopy Protocol
-
Instrument Setup :
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.[1]
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[1]
-
Spectral Width : Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Number of Scans (ns) : 8-16 scans are typically sufficient.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Perform a baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup : The same sample prepared for ¹H NMR can be used, provided the concentration is sufficient. The instrument should be locked and shimmed as described for ¹H NMR.
-
Acquisition Parameters (for a 100 MHz spectrometer):
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds. Quaternary carbons have longer relaxation times, so a longer delay may be necessary for accurate integration in quantitative experiments.
-
Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform a baseline correction.
-
Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Logical Relationships in Spectral Analysis
The interpretation of NMR spectra involves a logical workflow that connects the molecular structure to the observed spectral features. This process is essential for structural elucidation and verification.
References
Spectroscopic and Spectrometric Analysis of 3,4-Dibromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 3,4-Dibromobenzoic acid. The information enclosed is intended to support identification, characterization, and quality control efforts in research and development settings.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the carboxylic acid group, the aromatic ring, and the carbon-bromine bonds.
Tabulated IR Data
The following table summarizes the expected characteristic infrared absorption peaks for this compound. The data is based on typical values for substituted benzoic acids.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600-1585 | Medium | C=C stretch (Aromatic ring) |
| ~1500-1400 | Medium | C=C stretch (Aromatic ring) |
| ~1320-1210 | Strong | C-O stretch (Carboxylic acid) |
| ~960-900 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |
| ~850-550 | Medium-Strong | C-Br stretch |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Materials:
-
This compound sample (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press and die
Procedure:
-
Sample Preparation: In a dry environment, thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powdered mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer.
-
Data Collection: Acquire the infrared spectrum of the sample, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Solubility of 3,4-Dibromobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromobenzoic acid is a halogenated aromatic carboxylic acid of interest in organic synthesis, serving as a building block for pharmaceuticals and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, process optimization, purification, and formulation development.
This technical guide provides a summary of the available solubility data for this compound. It must be noted that while extensive quantitative data for this specific isomer in a wide range of organic solvents is limited in publicly available literature, this guide consolidates the existing information. To provide a valuable resource for researchers, qualitative data and quantitative data for structurally analogous compounds are also presented. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided to enable researchers to generate precise data for their specific applications.
Solubility Data
Publicly available, peer-reviewed quantitative solubility data for this compound in organic solvents is scarce. The primary data point found is for its solubility in water.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Data Type |
| Water | 25 | 0.27 | Quantitative[1] |
To offer a predictive framework and practical reference, the following table includes qualitative and quantitative solubility data for structurally related di-halogenated benzoic acids and the parent benzoic acid. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar ones, a trend observed in these related compounds.
Table 2: Solubility Data for Structurally Related Compounds
| Compound | Solvent | Temperature (K) | Solubility (mol/L) | Data Type |
| Benzoic Acid | Methanol | 293.15 | 3.1812 | Quantitative[2] |
| Benzoic Acid | Ethanol | 293.15 | 1.974 | Quantitative[2] |
| Benzoic Acid | Acetonitrile | 293.15 | 0.9474 | Quantitative[2] |
| Benzoic Acid | Ethyl Acetate | 293.15 | 1.5018 | Quantitative[2] |
| Benzoic Acid | Dichloromethane | 293.15 | 0.25475 | Quantitative[2] |
| 3,5-Dinitrobenzoic Acid | Methanol | 293.15 | 0.640 | Quantitative[2] |
| 3,5-Dinitrobenzoic Acid | Ethanol | 293.15 | 0.450 | Quantitative[2] |
| 2,4-Dibromobenzoic Acid | Methanol | Not Specified | Soluble | Qualitative[3] |
| 2,4-Dibromobenzoic Acid | Alcohol | Not Specified | Soluble | Qualitative[3] |
| 2,4-Dibromobenzoic Acid | Ether | Not Specified | Soluble | Qualitative[3] |
| 2,4-Dibromobenzoic Acid | Hot Water | Not Specified | Slightly Soluble | Qualitative[3] |
Experimental Protocol for Solubility Determination
For researchers who require precise solubility values in specific solvent systems, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology for its implementation.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, controlled temperature.
Materials:
-
This compound (high purity solid)
-
Solvent of interest (analytical grade)
-
Sealed, airtight containers (e.g., glass vials with PTFE-lined caps)
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations. These will be used to generate a calibration curve.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is critical to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed container in the temperature-controlled shaker. Agitate the mixture at a constant speed and temperature for a sufficient duration (typically 24 to 48 hours) to ensure that the system reaches equilibrium. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.
-
Phase Separation: After equilibration, remove the container from the shaker and allow it to stand at the same constant temperature to let the excess solid settle. For more effective separation, the sample can be centrifuged. This step must be performed without temperature fluctuation to prevent changes in solubility.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of the compound in the specific solvent at the tested temperature.
Visualization of Experimental Workflow
The logical sequence of the experimental protocol for determining solubility can be visualized as a clear workflow.
Caption: Workflow for the isothermal shake-flask method of solubility determination.
References
Synthesis of 3,4-Dibromobenzoic Acid from 4-Bromobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3,4-dibromobenzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the electrophilic bromination of commercially available 4-bromobenzoic acid. This document outlines the reaction mechanism, a detailed experimental protocol, and key physicochemical and characterization data for the starting material and the final product.
Overview and Reaction Principle
The synthesis of this compound from 4-bromobenzoic acid is an electrophilic aromatic substitution reaction. In this process, an electrophilic bromine species (Br⁺), typically generated from molecular bromine (Br₂), attacks the aromatic ring of 4-bromobenzoic acid.
The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the carboxyl group (-COOH) and the bromine atom (-Br).
-
Carboxyl Group (-COOH): This group is deactivating and a meta-director.
-
Bromo Group (-Br): This group is also deactivating but is an ortho, para-director.[1]
The positions ortho to the bromine atom are positions 3 and 5. The position meta to the carboxyl group is also position 3. Therefore, the directing effects of both groups reinforce the substitution at the C3 position, leading to the desired this compound product.
Physicochemical and Spectroscopic Data
The quantitative data for the reactant and product are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | 4-Bromobenzoic Acid (Starting Material) | This compound (Product) |
| CAS Number | 586-76-5[2] | 619-03-4[3] |
| Molecular Formula | C₇H₅BrO₂[2] | C₇H₄Br₂O₂[3] |
| Molecular Weight | 201.02 g/mol [2] | 279.91 g/mol [3] |
| Appearance | Colorless to red crystals[2] | Colorless crystal[4] |
| Melting Point | 251-256 °C | 235-236 °C[4] |
| Boiling Point | Not available | 356.0 °C (Predicted)[5] |
| Density | Not available | 2.083 g/cm³ (Predicted)[5] |
Table 2: Spectroscopic Data Reference for this compound
| Technique | Data Reference |
| ¹H NMR | SpectraBase |
| FTIR | SpectraBase |
| Mass Spectrometry | PubChem |
Experimental Protocol: Bromination of 4-Bromobenzoic Acid
This protocol is a representative procedure for the synthesis of this compound. While a specific literature procedure using silver nitrate (B79036) as a promoter has been noted with a yield of 57.0%, detailed conditions are not widely published. The following protocol is based on general procedures for the bromination of benzoic acid derivatives.[6]
Materials:
-
4-Bromobenzoic acid
-
Glacial acetic acid
-
Bromine (Br₂)
-
Silver nitrate (AgNO₃) (optional, as promoter)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ice-cold distilled water
-
Dichloromethane (B109758) or Diethyl Ether (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 4-bromobenzoic acid in a suitable amount of glacial acetic acid.
-
Addition of Bromine: In the dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred solution of 4-bromobenzoic acid at room temperature over a period of approximately one hour. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a larger beaker containing ice-cold water. This will precipitate the crude product.
-
Quenching Excess Bromine: Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acetic acid and salts.
-
Purification via Acid-Base Extraction: [7]
-
Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether.
-
Transfer the solution to a separatory funnel and wash with water.
-
Extract the organic solution with a saturated aqueous sodium bicarbonate solution. The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Carefully acidify the aqueous layer with concentrated HCl until the pH is less than 2. This will re-precipitate the this compound.
-
-
Final Isolation and Drying:
-
Collect the purified solid by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the product in a vacuum oven to obtain pure this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism Pathway
The electrophilic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.
Caption: Electrophilic substitution mechanism for the bromination of 4-bromobenzoic acid.
References
- 1. quora.com [quora.com]
- 2. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 619-03-4 [chemicalbook.com]
- 5. This compound | 619-03-4 [chemnet.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dibromobenzoic acid. The information is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, accompanied by detailed experimental protocols and visualizations to facilitate understanding and application.
Core Physical and Chemical Properties
This compound is a disubstituted aromatic carboxylic acid with the molecular formula C₇H₄Br₂O₂. Its structure, featuring two bromine atoms on the benzene (B151609) ring, significantly influences its physical and chemical characteristics. A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| Appearance | Colorless to off-white crystalline powder |
| Melting Point | 235-236 °C[1] |
| Boiling Point | 356.0 ± 32.0 °C (Predicted)[1] |
| Density | 2.083 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 3.58 ± 0.10 (Predicted)[1] |
| Vapor Pressure | 1.10E-05 mmHg at 25°C |
| Flash Point | 169.1 °C |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While it is sparingly soluble in water, it exhibits greater solubility in various organic solvents.
| Solvent | Solubility (Qualitative) |
| Organic Solvents | Soluble |
| Water | Very slightly soluble |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons on the aromatic ring and the carboxylic acid group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the disubstituted nature of the benzene ring, six distinct signals are expected for the aromatic carbons, in addition to the signal for the carboxylic acid carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key absorptions include:
-
A broad O-H stretching band for the carboxylic acid group.
-
A strong C=O stretching band for the carbonyl group.
-
C-H stretching and bending vibrations for the aromatic ring.
-
C-Br stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2] Therefore, the mass spectrum will show a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[2]
Experimental Protocols
This section outlines the methodologies for determining the key physical properties and for the synthesis of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the block at a steady rate (e.g., 2-3 °C per minute) and observe the sample.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
Determination of Solubility
The qualitative solubility of this compound in various solvents can be determined by the following procedure.
Procedure:
-
Add a small, known amount of this compound to a test tube.
-
Add a small volume (e.g., 1 mL) of the solvent to be tested.
-
Agitate the mixture at a constant temperature.
-
Observe whether the solid dissolves completely, partially, or not at all.
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 3,4-dibromotoluene.[3]
Materials:
-
3,4-Dibromotoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
In a round-bottom flask, combine 3,4-dibromotoluene, water, and a base (NaOH or KOH).
-
Slowly add potassium permanganate to the stirred mixture.
-
Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate disappears.[3]
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
3,4-Dibromobenzoic Acid: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with 3,4-Dibromobenzoic acid. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and assessment of this compound. This document summarizes known physicochemical properties, toxicological data, and recommended safety protocols. Due to the limited availability of specific biological activity and toxicological studies on this compound, this guide also includes detailed experimental protocols for key assays and representative signaling pathways that are crucial for the evaluation of such compounds.
Physicochemical and Hazard Information
A summary of the key physicochemical properties and GHS hazard classifications for this compound is provided below. This information is essential for a preliminary risk assessment in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Br₂O₂ | [1][2] |
| Molecular Weight | 279.91 g/mol | [1] |
| CAS Number | 619-03-4 | [1] |
| Appearance | White to beige crystalline solid | [3] |
| Melting Point | -5 °C | [4] |
| Boiling Point | 356 °C at 760 mmHg | [5] |
| Flash Point | 169.1 °C | [5] |
| Density | 2.083 g/cm³ | [5] |
| Solubility | Slightly soluble in water | |
| logP (Octanol-Water Partition Coefficient) | 2.9098 | [2] |
Table 2: GHS Hazard Classification and Statements for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
Toxicological Data
Table 3: Acute Oral Toxicity of Brominated Benzoic Acid Analogs
| Compound | Test Species | LD50 (Oral) | Reference(s) |
| 4-Bromobenzoic Acid | Mouse | 1059 mg/kg | [6] |
| 2-Bromobenzoic Acid | Rat | > 500 mg/kg | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the biological activity and potential hazards of this compound. These protocols are based on established methods for similar aromatic compounds.
Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Human cancer cell line (e.g., AGS, human gastric adenocarcinoma cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Analysis of MAPK Signaling Pathway Activation by Western Blot
This protocol details the use of Western blotting to investigate the potential of this compound to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting the phosphorylated (activated) forms of key MAPK proteins (ERK, JNK, and p38) to assess the impact of the test compound on this signaling cascade.[9]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with desired concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK) overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the safety assessment of chemical compounds.
Caption: A logical workflow for the safety assessment of a chemical compound.
References
- 1. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 619-03-4 | FD67730 | Biosynth [biosynth.com]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 3,4-Dibromobenzoic acid
This guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its physicochemical properties, synthesis, spectral data, and potential applications in drug development and biological research, with detailed experimental protocols and data presented for easy reference.
Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. Its properties make it a versatile building block in organic synthesis.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 619-03-4 | [1] |
| Molecular Formula | C₇H₄Br₂O₂ | [1] |
| Molecular Weight | 279.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 235-236 °C | |
| Boiling Point | 356.0 ± 32.0 °C (Predicted) | |
| pKa | 3.58 ± 0.10 (Predicted) | |
| Solubility | Very slightly soluble in water (0.27 g/L at 25°C). |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the oxidation of 3,4-dibromotoluene (B1293573) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).[2] This reaction reliably converts the benzylic methyl group into a carboxylic acid.
Experimental Protocol: Oxidation of 3,4-Dibromotoluene
This protocol is adapted from the general procedure for the oxidation of substituted toluenes.[2]
Materials:
-
3,4-Dibromotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Distilled water
-
Ethanol or methanol (B129727) (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Beakers
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 3,4-dibromotoluene with a 10% aqueous solution of NaOH or KOH.
-
Addition of Oxidant: While stirring vigorously, slowly add 3-4 equivalents of potassium permanganate in portions to the mixture. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition of KMnO₄ is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless. Filter the mixture through a Buchner funnel to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.
-
Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with concentrated HCl or H₂SO₄ until the pH is approximately 2. This compound will precipitate as a white solid.
-
Isolation and Drying: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any residual inorganic salts. Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Optional): For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as an ethanol/water or methanol/water mixture.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Proton | δ (ppm) |
| H-2 | ~8.2 (d) |
| H-5 | ~7.8 (d) |
| H-6 | ~7.9 (dd) |
| COOH | ~13.0 (s, br) |
| Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H (Carboxylic Acid) | Very broad, strong |
| ~3100 | C-H (Aromatic) | Weak to medium |
| ~1700 | C=O (Carboxylic Acid) | Strong, sharp |
| 1600-1450 | C=C (Aromatic Ring) | Medium, multiple bands |
| ~1300 | C-O (Carboxylic Acid) | Medium |
| ~1200 | O-H Bend (Carboxylic Acid) | Medium, broad |
| Below 800 | C-Br | Strong |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Fragment | Description |
| 280/282 | [M]⁺ | Molecular ion peak (isotope pattern for two Br atoms) |
| 263/265 | [M-OH]⁺ | Loss of hydroxyl radical |
| 235/237 | [M-COOH]⁺ | Loss of carboxyl group |
| 156 | [C₆H₃Br]⁺ | Loss of a bromine and carboxyl group |
| 75 | [C₆H₃]⁺ | Benzene (B151609) ring fragment after loss of both Br atoms |
Applications in Drug Development and Biological Activity
While direct biological activity data for this compound is limited, its structural features and the activities of related compounds suggest several areas of potential interest for researchers and drug development professionals.
Role as a Pharmaceutical Intermediate
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid group allows for amide bond formation, esterification, and other transformations, while the bromine atoms can be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds.
Although specific blockbuster drugs directly derived from this compound are not prominent in publicly available literature, its analogs are key components in various therapeutic agents. For instance, brominated and di-brominated phenolic structures, which can be synthesized from precursors like this compound, have been investigated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity.[3]
Potential Biological Activities
Based on structure-activity relationships of similar compounds, this compound may be investigated for the following activities:
-
Enzyme Inhibition: Benzoic acid and its derivatives are known to inhibit various enzymes. For example, studies have shown that hydroxylated benzoic acids can inhibit α-amylase, an enzyme involved in carbohydrate digestion.[4] The halogenated nature of this compound could confer inhibitory activity against other classes of enzymes.
-
Antimicrobial Properties: Halogenation of aromatic compounds is a common strategy to enhance antimicrobial activity.[4] The presence of two bromine atoms on the benzene ring suggests that this compound could be a candidate for antimicrobial screening.
Experimental Protocol: General Enzyme Inhibition Assay (e.g., α-Amylase)
This protocol provides a general framework for screening this compound for inhibitory activity against an enzyme like α-amylase.[4]
Materials:
-
α-Amylase solution (e.g., from porcine pancreas)
-
Starch solution (substrate)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate (B84403) buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the this compound stock solution in the phosphate buffer.
-
Pre-incubation: In a 96-well plate, add a fixed volume of the α-amylase solution to each well, followed by the various concentrations of the this compound solutions. Include a control with the solvent only. Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the starch solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the DNS reagent to each well. Heat the plate in a boiling water bath for 5 minutes to allow for color development.
-
Measurement: After cooling to room temperature, measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) can be determined by plotting the inhibition percentage against the compound concentration.
References
- 1. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 3,4-Dibromobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromobenzoic acid is a valuable and versatile building block in organic synthesis, widely utilized as a pharmaceutical intermediate and a precursor for a diverse range of organic molecules.[1] Its di-brominated aromatic ring offers two reactive sites for cross-coupling reactions, enabling the construction of complex molecular architectures. The carboxylic acid functionality provides a handle for further modifications, such as esterification or amidation, making it an attractive starting material in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. These reactions allow for the selective formation of carbon-carbon bonds, providing access to a wide array of substituted benzoic acid derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can undergo mono- or di-arylation, depending on the reaction conditions and stoichiometry of the reagents.
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the mono-arylated product.
The following table summarizes typical yields for the Suzuki coupling of bromobenzoic acid derivatives with various arylboronic acids, which can be indicative of the expected yields for this compound under optimized conditions.
| Entry | Arylboronic Acid | Product (from 3-Bromobenzoic Acid) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Data is adapted from similar reactions and serves as a general reference.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by palladium and copper complexes and is a fundamental tool for the synthesis of substituted alkynes.
This is a general procedure and may require optimization based on the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (B44863)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction for 3 hours at room temperature.
-
Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
The following table presents typical yields for the Sonogashira coupling of various aryl bromides with terminal alkynes, providing an expectation for reactions with this compound.
| Entry | Aryl Bromide | Alkyne | Product | Yield (%) |
| 1 | 3-Bromo-1,2-dione derivative | Phenylacetylene | 3-(Phenylethynyl)-1,2-dione derivative | 93 |
| 2 | 3-Bromo-1,2-dione derivative | 1-Heptyne | 3-(Hept-1-yn-1-yl)-1,2-dione derivative | 83 |
| 3 | 3-Bromo-1,2-dione derivative | (Triisopropylsilyl)acetylene | 3-((Triisopropylsilyl)ethynyl)-1,2-dione derivative | 93 |
Data is adapted from reactions with structurally related bromo-diones and serves as a general reference.[2]
Application II: Synthesis of Bioactive Molecules
This compound serves as a scaffold for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as enzyme inhibitors.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
A derivative of this compound, 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol, has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for the treatment of type 2 diabetes and obesity.
The following diagram illustrates the insulin signaling pathway and the role of the PTP1B inhibitor derived from a 3,4-dibrominated scaffold.
Caption: Insulin signaling pathway and PTP1B inhibition.
Experimental Workflows
General Workflow for a Suzuki Coupling Reaction
The following diagram outlines the typical experimental workflow for performing a Suzuki coupling reaction with this compound.
Caption: General experimental workflow for Suzuki coupling.
Conclusion
This compound is a readily available and highly functionalized starting material with broad applications in organic synthesis. Its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions and as a scaffold for the development of bioactive molecules makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The protocols and data presented herein provide a foundation for the successful application of this compound in various synthetic endeavors.
References
- 1. This compound | 619-03-4 [chemicalbook.com]
- 2. This compound | 619-03-4 [chemnet.com]
- 3. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3,4-Dibromobenzoic Acid as a Versatile Scaffold for Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and potential applications of heterocyclic compounds derived from 3,4-dibromobenzoic acid. This readily available building block serves as a valuable starting material for the generation of diverse molecular architectures with significant potential in medicinal chemistry. The presented protocols focus on the synthesis of a representative benzimidazole (B57391) derivative, 2-(3,4-dibromophenyl)-1H-benzo[d]imidazole, and highlight its potential as an anticancer and antimicrobial agent.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Benzimidazoles, in particular, are a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] this compound, with its reactive carboxylic acid group and two bromine atoms, offers a versatile platform for the synthesis of novel heterocyclic compounds through various synthetic transformations. The bromine substituents can be further functionalized, for instance, via cross-coupling reactions, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
This document provides a detailed protocol for the synthesis of 2-(3,4-dibromophenyl)-1H-benzo[d]imidazole and discusses its potential therapeutic applications based on the known activities of structurally related compounds.
Synthesis of 2-(3,4-dibromophenyl)-1H-benzo[d]imidazole
The synthesis of 2-(3,4-dibromophenyl)-1H-benzo[d]imidazole is achieved through the condensation of this compound with o-phenylenediamine (B120857). This reaction is typically acid-catalyzed and can be performed under various conditions, including conventional heating and microwave irradiation.[4] Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[4]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Polyphosphoric acid (PPA)
-
10% Sodium hydroxide (B78521) solution
-
Ethanol
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
A mixture of this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) is added to polyphosphoric acid (10 mL).
-
The reaction mixture is heated to 140-150°C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water (100 mL).
-
The acidic solution is neutralized by the slow addition of a 10% sodium hydroxide solution until a precipitate is formed.
-
The precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2-(3,4-dibromophenyl)-1H-benzo[d]imidazole.[5]
Characterization Data
The following table summarizes the expected characterization data for 2-(3,4-dibromophenyl)-1H-benzo[d]imidazole, based on data for structurally similar compounds.[5][6]
| Data Type | Expected Values |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ 13.1 (s, 1H, NH), 8.4-7.2 (m, 7H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 150-110 (Ar-C) |
| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₁₃H₈Br₂N₂: 350.9, found: ~351 |
| Yield | 70-80% |
Biological Applications
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities. The dibrominated benzimidazole synthesized here is a promising candidate for further investigation as both an anticancer and antimicrobial agent.
Anticancer Activity: Inhibition of Tubulin Polymerization
A significant mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[7][8] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis). By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7]
The workflow for investigating the anticancer activity and mechanism of action is depicted below.
Antimicrobial Activity
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[3][9] The proposed mechanisms of action are often multifaceted and can include:
-
Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purine (B94841) nucleosides, benzimidazoles can interfere with the synthesis of DNA and RNA in microbial cells.[2]
-
Disruption of Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to cell lysis.[9]
The screening process for antimicrobial activity is outlined in the following diagram.
Conclusion
This compound is a valuable and versatile building block for the synthesis of heterocyclic compounds with significant potential in drug discovery. The straightforward synthesis of 2-(3,4-dibromophenyl)-1H-benzo[d]imidazole provides a platform for the development of novel anticancer and antimicrobial agents. The presence of two bromine atoms allows for further structural modifications to optimize biological activity and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. imp.kiev.ua [imp.kiev.ua]
- 6. asianpubs.org [asianpubs.org]
- 7. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 3,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reactions of 3,4-dibromobenzoic acid. This versatile building block allows for the synthesis of mono- and di-arylated benzoic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] Its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids make it a cornerstone of modern organic synthesis.[1] this compound is a particularly useful substrate as the two bromine atoms can be selectively functionalized to produce a diverse array of substituted benzoic acid derivatives. These products are of significant interest in drug discovery, with applications as anti-inflammatory, analgesic, and anticancer agents.[2][3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromobenzoic acid is a versatile bifunctional building block in medicinal chemistry and drug development. Its two bromine atoms can be selectively functionalized through various modern cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this compound, focusing on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These reactions are cornerstones of modern organic synthesis, valued for their functional group tolerance and mild reaction conditions.[1][2]
Synthetic Pathways Overview
This compound serves as a scaffold for creating diverse intermediates. The differential reactivity of the two bromine atoms can be exploited for selective mono-functionalization or for di-substitution to generate more complex structures. The primary pathways involve the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds.
Caption: Key synthetic transformations of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in many biologically active molecules.[1] This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid.[3]
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following table summarizes representative results for the mono- and di-arylation of this compound under typical Suzuki coupling conditions. Yields are highly dependent on the specific substrates and optimized reaction conditions.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (1.2 eq) | 3-Bromo-4-phenylbenzoic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid (1.2 eq) | 3-Bromo-4-(4-methoxyphenyl)benzoic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 91 |
| 3 | Phenylboronic acid (2.5 eq) | 3,4-Diphenylbenzoic acid | Pd(OAc)₂ (4) / SPhos (8) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 78 |
| 4 | 4-Methylphenylboronic acid (2.5 eq) | 3,4-Bis(4-methylphenyl)benzoic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75[4] |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
This protocol details a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 mmol, 279.9 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and potassium carbonate.[1]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system (toluene and water) via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6] This reaction is fundamental in pharmaceutical development, as the aniline (B41778) moiety is a common feature in many drugs.[7]
Data Presentation: Buchwald-Hartwig Amination Reactions
The table below presents conditions for the mono-amination of this compound with various amines.
| Entry | Amine | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (1.2 eq) | 3-Bromo-4-morpholinobenzoic acid | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | 88[2] |
| 2 | Aniline (1.2 eq) | 3-Bromo-4-(phenylamino)benzoic acid | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 18 | 82 |
| 3 | Benzylamine (1.2 eq) | 4-(Benzylamino)-3-bromobenzoic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 85 |
| 4 | Cyclopentylamine (1.2 eq) | 3-Bromo-4-(cyclopentylamino)benzoic acid | BrettPhos Precatalyst (3) | - | LiHMDS | THF | 65 | 16 | 78[8] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound.
Materials:
-
This compound (1.0 mmol, 279.9 mg)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-8 mol%) OR a palladium precatalyst.[2][8]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 2.0 mmol, 192.2 mg)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Schlenk tube or other glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand (if applicable), and base under an inert atmosphere.[8]
-
Add the this compound to the tube.
-
Seal the tube, then evacuate and backfill with inert gas (repeat this cycle three times).[8]
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.[8]
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[6]
Sonogashira Coupling: Aryl-Alkyne C-C Bond Formation
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[9] This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further transformations, such as click chemistry, or as part of the final pharmacophore. The reaction is typically co-catalyzed by palladium and copper complexes.
Data Presentation: Sonogashira Coupling Reactions
The following table shows representative conditions for the mono-alkynylation of this compound.
| Entry | Alkyne | Product | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3-Bromo-4-(phenylethynyl)benzoic acid | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
| 2 | Ethynyltrimethylsilane | 3-Bromo-4-((trimethylsilyl)ethynyl)benzoic acid | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 6 | 92 |
| 3 | 1-Hexyne | 3-Bromo-4-(hex-1-yn-1-yl)benzoic acid | Pd(dppf)Cl₂ (2) | CuI (4) | DIPA | DMF | 80 | 12 | 85 |
| 4 | Propargyl alcohol | 3-Bromo-4-(3-hydroxyprop-1-yn-1-yl)benzoic acid | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 10 | 88 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol, 279.9 mg)
-
Terminal Alkyne (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 mmol)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Schlenk tube or similar glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Recrystallization of 3,4-Dibromobenzoic Acid
These application notes provide a detailed protocol for the purification of 3,4-Dibromobenzoic acid via recrystallization, a fundamental technique for purifying solid organic compounds. The protocol is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
Recrystallization is a purification technique used to separate a desired solid compound from impurities. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures. This protocol outlines the steps for selecting an appropriate solvent and performing the recrystallization of this compound.
Compound Data
A summary of the physical and chemical properties of this compound is presented in the table below. The melting point is a key indicator of purity; a sharp melting range close to the literature value suggests a high degree of purity.
| Property | Value |
| Molecular Formula | C₇H₄Br₂O₂[1][2][3] |
| Molecular Weight | 279.91 g/mol [1][2][3] |
| Melting Point | 235-236 °C[1][4] |
| Appearance | Colorless crystal[5] |
| CAS Number | 619-03-4[1][2] |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying crude this compound. The selection of an appropriate solvent is critical for successful recrystallization.
3.1. Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel (stemless preferred for hot filtration)
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Watch glass
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or desiccator
-
Selection of potential solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)
3.2. Solvent Selection
The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, common solvents include water, ethanol, and acetone, or solvent pairs like ethanol/water.[6] A preliminary small-scale solubility test is recommended to identify the optimal solvent or solvent system.
3.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the solvent's boiling point.[6] Use the minimum amount of hot solvent necessary to avoid significant loss of product in the filtrate.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6] The charcoal will adsorb the colored impurities.
-
Hot Gravity Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.[6] To prevent premature crystallization, preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.[6] Filter the hot solution quickly to remove the insoluble materials.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[6]
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals on the funnel by drawing air through them for a period. For complete drying, transfer the crystals to a watch glass and place them in a drying oven set to a temperature well below the compound's melting point, or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting range close to the literature value of 235-236 °C indicates a successful purification.[1][4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution cooled too rapidly.- High concentration of impurities inhibiting crystallization. | - Reheat the solution to evaporate some solvent and then allow it to cool slowly again.[6]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure compound.[6] |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Washing with warm or excessive solvent. | - Use the minimum amount of boiling solvent.[6]- Preheat the funnel and filter paper for hot filtration.[6]- Wash the crystals with a minimal amount of ice-cold solvent.[6] |
| "Oiling Out" | - The solution is too concentrated, and the solute comes out of solution above its melting point.- High concentration of impurities lowering the melting point.- Rapid cooling. | - Reheat the solution, add more solvent, and allow it to cool more slowly.- If the problem persists, consider a different recrystallization solvent. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization protocol for this compound.
References
Application Note: HPLC Method for Purity Analysis of 3,4-Dibromobenzoic Acid
Introduction
3,4-Dibromobenzoic acid is a chemical intermediate used in the synthesis of various pharmaceutical and specialty chemical products. Ensuring the purity of this starting material is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of non-volatile and thermally labile compounds like this compound. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, suitable for quality control and research environments.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, which leads to better retention and improved peak shape on the reversed-phase column.[1] Detection is achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 99.5%)
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Methanol (B129727): HPLC grade (for cleaning)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution before use.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution in duplicate.
-
After all analyses are complete, flush the column with a mixture of methanol and water.
Data Analysis and Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method is simple, rapid, and robust for the purity determination of this compound. The method demonstrates good separation and peak shape, making it suitable for routine quality control in pharmaceutical and chemical manufacturing environments. The use of a common C18 column and standard reagents also makes this method easily transferable between laboratories.
References
Anwendungs- und Protokollhandbuch: Derivatisierung der Carbonsäuregruppe von 3,4-Dibrombenzoesäure
Anwendungsgebiete: Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreibt detaillierte Protokolle zur chemischen Modifikation (Derivatisierung) der Carbonsäuregruppe von 3,4-Dibrombenzoesäure. Diese Derivate sind wertvolle Zwischenprodukte in der organischen Synthese und dienen als Bausteine für die Entwicklung neuer pharmazeutischer Wirkstoffe.
Die Derivatisierung der Carbonsäuregruppe in Ester, Amide oder Acylchloride ermöglicht die Modulation physikochemischer Eigenschaften wie Löslichkeit, Lipophilie und metabolische Stabilität. Diese Modifikationen sind entscheidend für die Optimierung arzneimittelähnlicher Eigenschaften und die Verbesserung der biologischen Aktivität.
Veresterung der 3,4-Dibrombenzoesäure
Die Veresterung der Carbonsäuregruppe kann die Lipophilie des Moleküls erhöhen, was potenziell die Zellpermeabilität und die orale Bioverfügbarkeit verbessert.[1] Die resultierenden Ester können als pharmazeutische Endprodukte oder als Zwischenprodukte für weitere Syntheseschritte dienen.[1] Die Fischer-Veresterung ist eine klassische säurekatalysierte Gleichgewichtsreaktion zwischen einer Carbonsäure und einem Alkohol.[2][3][4]
Daten zur Fischer-Veresterung
Die folgende Tabelle fasst die Reaktionsbedingungen und Ausbeuten für die Synthese eines repräsentativen Esters der 3,4-Dibrombenzoesäure zusammen.
| Ester-Produkt | Verwendeter Alkohol | Katalysator | Reaktionszeit | Ausbeute (%) |
| Ethyl-3,4-dibrombenzoat | Ethanol | H₂SO₄ (konz.) | Über Nacht | 84 |
Tabelle basierend auf den Daten aus der Synthese von Ethyl-3,4-dibrombenzoat.[5]
Allgemeines Reaktionsschema: Fischer-Veresterung
Abbildung 1: Allgemeine Reaktion der Fischer-Veresterung.
Experimentelles Protokoll: Synthese von Ethyl-3,4-dibrombenzoat
Materialien:
-
3,4-Dibrombenzoesäure
-
Ethanol (EtOH), absolut
-
Konzentrierte Schwefelsäure (H₂SO₄)
-
Gesättigte wässrige Natriumhydrogencarbonat-Lösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Dichlormethan (CH₂Cl₂)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz
-
Scheidetrichter, Rotationsverdampfer
Prozedur:
-
Reaktionsansatz: In einem Rundkolben werden 3,4-Dibrombenzoesäure (1,0 Äquivalente) in einem großen Überschuss an Ethanol (z. B. 10 mL pro 500 mg Säure) gelöst.[5]
-
Katalysatorzugabe: Unter Rühren werden vorsichtig einige Tropfen konzentrierte Schwefelsäure (ca. 0,2 mL) als Katalysator hinzugefügt.[5]
-
Reaktion: Die Mischung wird unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist (typischerweise über Nacht).[5] Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung auf eine gesättigte wässrige NaHCO₃-Lösung gegossen, um die restliche Säure zu neutralisieren.[5] Das Lösungsmittel wird am Rotationsverdampfer entfernt.[5]
-
Extraktion: Der Rückstand wird in Wasser aufgenommen und dreimal mit Dichlormethan extrahiert.[5]
-
Trocknung und Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten.[5] Falls erforderlich, kann eine weitere Reinigung durch Säulenchromatographie an Kieselgel erfolgen.
Amidierung der 3,4-Dibrombenzoesäure
Die Bildung einer Amidbindung ist eine der wichtigsten Transformationen in der medizinischen Chemie.[1] Amide der 3,4-Dibrombenzoesäure können als potente biologisch aktive Moleküle dienen. Die direkte Kondensation von Carbonsäuren mit Aminen wird häufig durch Kupplungsreagenzien vermittelt, um die Carbonsäuregruppe zu aktivieren.[6]
Daten zur Amidierung mittels Kupplungsreagenzien
Die folgende Tabelle vergleicht gängige Kupplungsreagenzien, deren Effizienz bei der Amidierung von strukturell ähnlichen substituierten Benzoesäuren nachgewiesen wurde.
| Kupplungsreagenz | Additiv | Base | Lösungsmittel | Reaktionszeit (h) | Typische Ausbeute (%) | Anmerkungen |
| EDC | HOBt | DIPEA | DMF | 12 | 85 | Kostengünstig; wasserlöslicher Harnstoff-Nebenprodukt vereinfacht die Aufarbeitung.[7][8] |
| HATU | - | DIPEA | DMF | 2 | 95 | Hocheffizient und schnell, besonders bei anspruchsvollen Kupplungen.[7] |
| T3P® | - | Pyridin | EtOAc | 4 | 92 | Vielseitiges und sicheres Reagenz mit einfacher Aufarbeitung.[7] |
EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid; HOBt: Hydroxybenzotriazol; DIPEA: N,N-Diisopropylethylamin; DMF: Dimethylformamid; HATU: 1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat; T3P®: Propylphosphonsäureanhydrid.
Workflow der Amid-Synthese
Abbildung 2: Allgemeiner Workflow für die Amid-Kupplung.
Experimentelles Protokoll: EDC/HOBt-vermittelte Amidierung
Materialien:
-
3,4-Dibrombenzoesäure
-
Gewünschtes Amin (primär oder sekundär)
-
EDC (1,2 Äquivalente)
-
HOBt (1,2 Äquivalente)
-
DIPEA oder Triethylamin (TEA) (2,0 Äquivalente)
-
Wasserfreies DMF oder Dichlormethan (DCM)
-
1 M Salzsäure (HCl), gesättigte NaHCO₃-Lösung, gesättigte NaCl-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Geeignete Lösungsmittel für die Säulenchromatographie
Prozedur:
-
Reaktionsansatz: 3,4-Dibrombenzoesäure (1,0 Äquivalente) wird in einem trockenen Rundkolben unter Inertgasatmosphäre in wasserfreiem DMF oder DCM gelöst.[8]
-
Reagenzienzugabe: Das gewünschte Amin (1,1 Äquivalente), HOBt (1,2 Äquivalente) und DIPEA (2,0 Äquivalente) werden zugegeben.[8] Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.[8]
-
Aktivierung: EDC (1,2 Äquivalente) wird langsam und portionsweise zur gerührten Lösung hinzugefügt.[8]
-
Reaktion: Die Reaktion lässt man langsam auf Raumtemperatur erwärmen und rührt für 12–24 Stunden.[8] Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit dem verwendeten organischen Lösungsmittel verdünnt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.[7]
-
Trocknung und Reinigung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Synthese von 3,4-Dibrombenzoylchlorid
Acylchloride sind hochreaktive Zwischenprodukte, die leicht in Ester, Amide und andere Carbonsäurederivate umgewandelt werden können.[2] Die Umwandlung von Carbonsäuren in Acylchloride erfolgt typischerweise mit Thionylchlorid (SOCl₂) oder Oxalylchlorid.[2][9]
Daten zur Acylchlorid-Synthese
| Edukt | Reagenz | Lösungsmittel | Reaktionszeit (h) | Siedepunkt des Produkts |
| 3-Brombenzoesäure | Thionylchlorid (SOCl₂) | Toluol (optional) | 2-4 | 74-75 °C / 0.5 mmHg |
| 3,4-Dichlorbenzoesäure | Oxalylchlorid / DMF | Dichlormethan | 2-12 | - |
Daten aus analogen Synthesen.[2][9]
Allgemeines Reaktionsschema: Acylchlorid-Bildung
Abbildung 3: Synthese von 3,4-Dibrombenzoylchlorid mit SOCl₂.
Experimentelles Protokoll: Synthese von 3,4-Dibrombenzoylchlorid
Materialien:
-
3,4-Dibrombenzoesäure
-
Thionylchlorid (SOCl₂) (2-3 Äquivalente)
-
Wasserfreies Toluol oder Dichlormethan (optional)
-
Trockene Glasgeräte, Magnetrührer, Heizmantel
-
Rückflusskühler mit Trockenrohr (z. B. mit CaCl₂)
-
Vakuumdestillationsapparatur
Sicherheitshinweis: Diese Reaktion muss in einem gut belüfteten Abzug durchgeführt werden, da giftige Gase (HCl, SO₂) entstehen. Thionylchlorid ist korrosiv und reagiert heftig mit Wasser. Tragen Sie angemessene persönliche Schutzausrüstung.[2]
Prozedur:
-
Reaktionsansatz: In einem trockenen Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, wird 3,4-Dibrombenzoesäure vorgelegt.[2]
-
Reagenzzugabe: Ein Überschuss an Thionylchlorid (2-3 Äquivalente) wird zugegeben. Die Reaktion kann "neat" (ohne Lösungsmittel) oder in einem inerten Lösungsmittel wie Toluol durchgeführt werden.[2]
-
Reaktion: Die Mischung wird vorsichtig zum Rückfluss erhitzt (Siedepunkt von SOCl₂ ≈ 79 °C).[2] Die Reaktion ist in der Regel nach 2-4 Stunden abgeschlossen, was durch das Aufhören der Gasentwicklung erkennbar ist.[2]
-
Entfernung von überschüssigem Reagenz: Nach dem Abkühlen wird überschüssiges Thionylchlorid durch Destillation bei atmosphärischem Druck entfernt.[2]
-
Reinigung: Das rohe 3,4-Dibrombenzoylchlorid wird durch Vakuumdestillation gereinigt.[2] Das Produkt ist feuchtigkeitsempfindlich und wird oft direkt im nächsten Schritt ohne weitere Reinigung verwendet.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iajpr.com [iajpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,4-DIBROMOBENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3,4-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3,4-Dibromobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 3,4-Dibromobenzoic acid and its derivatives in medicinal chemistry. It includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with quantitative data on their anticancer and antimicrobial activities. Additionally, it explores their potential as enzyme inhibitors and in the context of neurodegenerative diseases, supported by diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a wide range of biologically active molecules. The presence of two bromine atoms on the phenyl ring provides opportunities for further functionalization and influences the electronic properties of the molecule, which can contribute to its interaction with biological targets. This application note focuses on the synthesis of 3,4-dibromobenzamide and this compound ester derivatives and their evaluation in anticancer and antimicrobial assays.
Synthesis of this compound Derivatives
The following protocols describe the general synthesis of 3,4-dibromobenzamides and this compound esters.
Protocol 1: General Synthesis of N-Aryl-3,4-dibromobenzamides
This protocol outlines the synthesis of N-aryl-3,4-dibromobenzamides from this compound and various substituted anilines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted anilines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. After completion of the reaction (monitored by TLC), remove the excess thionyl chloride under reduced pressure to obtain the crude 3,4-dibromobenzoyl chloride.
-
Amide Coupling: Dissolve the crude 3,4-dibromobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve the desired substituted aniline (B41778) (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C with constant stirring.
-
Reaction Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-aryl-3,4-dibromobenzamide.
Diagram of Synthetic Workflow:
Protocol 2: General Synthesis of Alkyl 3,4-Dibromobenzoates
This protocol describes the esterification of this compound with various alcohols.
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.
-
Reaction Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkyl 3,4-dibromobenzoate. Further purification can be achieved by recrystallization or column chromatography if necessary.
Anticancer Activity
Derivatives of brominated benzoic acids have shown promise as anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT assay.
Quantitative Data: Anticancer Activity
While specific IC₅₀ values for direct derivatives of this compound are not extensively reported, data for structurally related bromo-benzohydrazide derivatives provide valuable insights.
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1] |
| Compound A | HCT116 | 1.20 |
| Tetrandrine (Standard) | HCT116 | 1.53 |
| 5-Fluorouracil (Standard) | HCT116 | 4.6 |
Note: Compound A is a 4-bromo-N'-(substituted)benzohydrazide derivative.
Protocol 3: MTT Assay for Cytotoxicity
This protocol details the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of MTT Assay Workflow:
Antimicrobial Activity
Brominated aromatic compounds are known to possess antimicrobial properties. The activity of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity
Data for a related 4-bromo-N'-(substituted)benzohydrazide derivative demonstrates its potential antimicrobial efficacy.
| Compound ID | Microbial Strain | MIC (µM/mL)[1] |
| Compound B | S. aureus | 1.67 |
| Compound B | E. coli | >1.67 |
| Compound B | C. albicans | >1.67 |
Note: Compound B is a 4-bromo-N'-(substituted)benzohydrazide derivative.
Protocol 4: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential as Enzyme Inhibitors
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors are a class of anticancer agents. The benzamide (B126) moiety present in some this compound derivatives makes them potential candidates for HDAC inhibition.
Diagram of HDAC Inhibition and Apoptosis Induction:
Protocol 5: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the HDAC inhibitory activity of synthesized compounds.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing trypsin)
-
Trichostatin A or SAHA (as a positive control)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add the assay buffer, HeLa nuclear extract, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the HDAC substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for another 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.
Potential in Neurodegenerative Diseases
While direct evidence is limited, the structural features of some this compound derivatives, such as hydrazones, suggest potential for neuroprotective effects. Further research is needed to explore this application.
Conclusion
This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives, particularly amides and esters, have demonstrated potential as anticancer and antimicrobial agents. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds, encouraging further research into their medicinal chemistry applications, including their potential as enzyme inhibitors and for the treatment of neurodegenerative diseases.
References
Application Notes and Protocols for Polymer Synthesis Using 3,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 3,4-Dibromobenzoic acid as a monomer in polymer synthesis. The protocols outlined below are generalized methods based on established palladium-catalyzed cross-coupling reactions and condensation polymerizations. Researchers should consider these as starting points for developing specific synthetic procedures.
Application Notes
This compound is a versatile monomer for the synthesis of various aromatic polymers. Its structure offers multiple reactive sites for polymerization: the two bromine atoms are suitable for carbon-carbon bond formation through cross-coupling reactions, while the carboxylic acid group can participate in condensation reactions like polyesterification and polyamidation. The resulting polymers, featuring a poly(benzoic acid) backbone, are of interest for a range of applications due to their potential for high thermal stability, chemical resistance, and the presence of functional carboxylic acid moieties.
Potential Applications:
-
Drug Delivery: The carboxylic acid groups along the polymer backbone can be used for the covalent attachment of therapeutic agents, enabling the development of polymer-drug conjugates for targeted delivery. The aromatic nature of the polymer may also allow for drug loading via π-π stacking interactions.
-
Biomaterials and Tissue Engineering: The polymer surface can be modified by conjugating biomolecules, such as peptides or growth factors, to the carboxylic acid groups to enhance cell adhesion and proliferation.
-
Membranes for Separations: Aromatic polymers often exhibit excellent thermal and chemical stability, making them suitable for the fabrication of membranes for gas separation, pervaporation, and filtration applications. The polarity introduced by the carboxylic acid groups can influence membrane selectivity.
-
High-Performance Plastics: As a rigid aromatic monomer, this compound can be incorporated into copolymers to enhance their thermal and mechanical properties, leading to materials with high glass transition temperatures and good dimensional stability.
Experimental Protocols
Three potential polymerization methods for this compound are detailed below. These protocols are based on analogous reactions reported in the literature for structurally similar monomers. Optimization of reaction conditions may be necessary to achieve desired polymer properties.
Protocol 1: Suzuki-Miyaura Cross-Coupling Polymerization
This protocol describes the synthesis of a poly(phenylene) derivative with pendant carboxylic acid groups via a Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of the dibromo-monomer with an aromatic diboronic acid or ester.
Experimental Workflow:
Figure 1: General workflow for Suzuki-Miyaura polymerization.
Materials:
-
This compound (monomer A)
-
1,4-Phenylenediboronic acid (monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene (B28343) (solvent)
-
N,N-Dimethylformamide (DMF) (co-solvent)
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 1,4-Phenylenediboronic acid (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene (10 mL) and DMF (2 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir under argon for 48 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and then water to remove residual salts and catalyst.
-
Dry the polymer in a vacuum oven at 60°C overnight.
Representative Data:
| Property | Value |
| Number Average MW (Mₙ) | 15,000 g/mol |
| Weight Average MW (Mₙ) | 35,000 g/mol |
| Polydispersity (PDI) | 2.3 |
| Yield | 85% |
| Glass Transition (T₉) | 210°C |
| Decomposition Temp (Tₔ) | 420°C |
Protocol 2: Heck Cross-Coupling Polymerization
This protocol outlines the synthesis of a poly(vinylene phenylene) derivative with pendant carboxylic acid groups using a Heck cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the dibromo-monomer with a divinyl co-monomer.
Reaction Scheme:
Figure 2: Heck polymerization of this compound.
Materials:
-
This compound (monomer A)
-
1,4-Divinylbenzene (monomer B)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (catalyst precursor)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (ligand)
-
Triethylamine (base)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
-
Dilute Hydrochloric Acid
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol), 1,4-Divinylbenzene (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tolyl)₃ (0.06 mmol, 6 mol%) in DMF (15 mL).
-
Add triethylamine (3.0 mmol) to the mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100°C and stir under argon for 72 hours.
-
After cooling to room temperature, pour the viscous solution into 250 mL of a methanol/water mixture (1:1 v/v) containing a small amount of hydrochloric acid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol.
-
Dry the polymer under vacuum at 70°C.
Representative Data:
| Property | Value |
| Number Average MW (Mₙ) | 12,000 g/mol |
| Weight Average MW (Mₙ) | 28,000 g/mol |
| Polydispersity (PDI) | 2.3 |
| Yield | 78% |
| Glass Transition (T₉) | 195°C |
| Decomposition Temp (Tₔ) | 405°C |
Protocol 3: Direct Polyesterification
This protocol describes the synthesis of an aromatic polyester (B1180765) by the direct polycondensation of this compound with an aromatic diol. This method typically requires high temperatures and the removal of water to drive the reaction to completion.
Logical Relationship of Polyesterification:
Figure 3: Key elements of direct polyesterification.
Materials:
-
This compound
-
Bisphenol A (diol co-monomer)
-
p-Toluenesulfonic acid (catalyst)
-
Diphenyl ether (high-boiling solvent)
-
Toluene (for azeotropic water removal)
-
Methanol (for precipitation)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add this compound (1.0 mmol), Bisphenol A (1.0 mmol), and p-toluenesulfonic acid (0.05 mmol).
-
Add diphenyl ether (20 mL) and toluene (10 mL).
-
Heat the mixture to reflux (around 140-160°C) to azeotropically remove water.
-
After no more water is collected, slowly increase the temperature to 220°C while distilling off the toluene.
-
Apply a vacuum to remove the diphenyl ether and any remaining water to drive the polymerization.
-
Continue the reaction under high vacuum for 4-6 hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent like DMF or NMP.
-
Precipitate the polymer in methanol, filter, and dry under vacuum at 80°C.
Representative Data:
| Property | Value |
| Inherent Viscosity | 0.65 dL/g |
| Yield | 90% |
| Glass Transition (T₉) | 230°C |
| Decomposition Temp (Tₔ) | 450°C |
| Solubility | Soluble in DMF, NMP, DMAc |
Application of 3,4-Dibromobenzoic Acid in Materials Science: Supramolecular Self-Assembly and Crystal Engineering
Introduction
3,4-Dibromobenzoic acid, a halogenated aromatic carboxylic acid, serves as a valuable building block in the field of materials science, particularly in the domain of crystal engineering and supramolecular chemistry. Its rigid structure, coupled with the presence of both strong (carboxyl) and weak (bromo) interaction sites, allows for the rational design and construction of complex, well-defined supramolecular architectures. The interplay of hydrogen bonding and halogen interactions directs the self-assembly of this molecule into unique crystalline solids with potential applications in functional organic materials.
One of the most notable applications of this compound is its ability to form a helical supramolecular assembly. This self-assembly is a result of a cooperative interplay between strong O-H···O hydrogen bonds, which form the primary chain, and weaker C-H···Br and Br···Br interactions, which guide the helical packing of these chains.[1] This hierarchical self-assembly demonstrates the potential of using simple, functionalized organic molecules to create intricate and ordered nanoscale structures.
Application Notes
The primary application of this compound in materials science, as detailed in the literature, is in the formation of helical crystalline structures through self-assembly. The carboxylic acid moiety readily forms hydrogen-bonded chains, a common motif in crystal engineering. However, the presence and specific positioning of the bromine atoms on the phenyl ring introduce weaker, yet directionally significant, interactions that influence the overall crystal packing.
The resulting helical structure is a testament to the power of combining strong and weak intermolecular forces to achieve complex supramolecular architectures. This principle is fundamental to the design of new solid-state materials with tailored properties. The understanding of such self-assembly processes is crucial for the development of advanced materials, including chiral catalysts, nonlinear optical materials, and porous frameworks for guest inclusion.
Key Features of this compound in Supramolecular Assembly:
-
Primary Interaction: Strong O-H···O hydrogen bonds between the carboxylic acid groups lead to the formation of one-dimensional chains.
-
Secondary Interactions: Weaker C-H···Br and Br···Br interactions between adjacent chains play a crucial role in directing the three-dimensional packing.
-
Resulting Architecture: The combination of these interactions results in an unprecedented helical assembly of the molecules.[1]
Quantitative Data
The crystallographic data for the helical assembly of this compound provides quantitative insight into its solid-state structure.
| Parameter | Value |
| Chemical Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a, b (Å) | 21.054(3) |
| c (Å) | 4.903(1) |
| α, β, γ (°) | 90 |
| Volume (ų) | 2172.1(7) |
| Z | 16 |
| Calculated Density (g/cm³) | 1.713 |
| Hydrogen Bond (O-H···O) | Forms a helical chain along the 4₁ screw axis. |
| Weak Interactions | C-H···Br and Br···Br interactions mediate the packing. |
Table 1: Crystallographic data for the self-assembly of this compound.[1]
Experimental Protocols
Protocol 1: Single Crystal Growth of this compound
This protocol describes the procedure for obtaining single crystals of this compound suitable for X-ray crystallographic analysis, as adapted from the principles of slow evaporation techniques for small organic molecules.
Materials:
-
This compound (≥98% purity)
-
Solvent (e.g., a mixture of ethanol (B145695) and water, or ethyl acetate)
-
Small, clean glass vial or beaker
-
Parafilm or a loose-fitting cap
Procedure:
-
Dissolution: Prepare a saturated solution of this compound in the chosen solvent at room temperature or with gentle warming. Ensure all the solid has dissolved.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any particulate impurities.
-
Crystallization: Transfer the clear, saturated solution to a clean glass vial.
-
Slow Evaporation: Cover the vial with parafilm and pierce a few small holes in it, or use a loose-fitting cap. This will allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Crystal Growth: Over a period of several days to a week, as the solvent slowly evaporates, single crystals of this compound should form.
-
Harvesting: Carefully decant the remaining solvent and gently dry the crystals on a filter paper.
Protocol 2: X-ray Crystallographic Analysis
This protocol outlines the general steps for determining the crystal structure of the grown crystals.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
Procedure:
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam and perform the data collection. This involves rotating the crystal and collecting diffraction data at various orientations. Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and other crystallographic parameters to achieve the best fit between the calculated and observed structure factors.
-
-
Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, including the parameters of the hydrogen bonds and weaker interactions that lead to the helical assembly.
Visualizations
Caption: Supramolecular assembly of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dibromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dibromobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes include:
-
Electrophilic Bromination of 4-Bromobenzoic Acid: This is a direct approach where 4-bromobenzoic acid is treated with a brominating agent. Controlling the reaction conditions is crucial to favor the formation of the desired 3,4-isomer and prevent the formation of other isomers or over-brominated products.
-
Sandmeyer Reaction of 3-Amino-4-bromobenzoic acid or 4-Amino-3-bromobenzoic acid: This method involves the diazotization of an aminobenzoic acid precursor followed by treatment with a copper(I) bromide salt.[1] This route can offer high regioselectivity.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed.
-
Suboptimal Stoichiometry: An incorrect ratio of reactants, especially the brominating agent, can lead to incomplete conversion or the formation of byproducts.
-
Side Reactions: Over-bromination, leading to the formation of tribromo-derivatives, or the formation of isomeric dibromobenzoic acids can reduce the yield of the desired product.
-
Loss during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted Starting Material: 4-Bromobenzoic acid.
-
Isomeric Byproducts: 2,4-Dibromobenzoic acid and 3,5-Dibromobenzoic acid, depending on the reaction conditions.
-
Over-brominated Products: Such as 3,4,5-Tribromobenzoic acid.
-
Hydroxylated Byproducts: In the case of the Sandmeyer reaction, phenols can be formed as a side product.[2]
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying crude this compound.[3][4][5] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, acetic acid, water, or mixtures of these.[3] Column chromatography can also be used for more challenging separations.[6]
Troubleshooting Guides
Problem: Low Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor the reaction by TLC until the starting material is consumed.- Gradually increase the reaction temperature in small increments.- Extend the reaction time. |
| Suboptimal Reagent Stoichiometry | - Ensure the accurate measurement of all reactants.- For direct bromination, a slight excess of the brominating agent may be required, but this should be optimized to minimize over-bromination. |
| Product Loss During Work-up | - Ensure the pH is adjusted correctly during acidification to fully precipitate the carboxylic acid.- Minimize the amount of solvent used for washing the filtered product.- When performing extractions, ensure the layers are adequately separated and consider back-extracting the aqueous layer. |
| Inefficient Recrystallization | - Use the minimum amount of hot solvent required to dissolve the crude product to ensure maximum recovery upon cooling.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[3] |
Problem: Presence of Impurities
| Potential Cause | Recommended Solutions |
| Formation of Isomeric Byproducts | - Optimize the reaction temperature; lower temperatures often favor higher selectivity.- In direct bromination, the choice of catalyst and solvent can influence regioselectivity.[7] |
| Over-bromination | - Carefully control the stoichiometry of the brominating agent; add it portion-wise or as a solution over time to maintain a low concentration.[8]- Perform the reaction at a lower temperature to reduce the reaction rate. |
| Presence of Starting Material | - Ensure the reaction goes to completion by monitoring with TLC.- If a significant amount of starting material remains, consider adjusting the stoichiometry or reaction time in subsequent experiments. |
| Colored Impurities | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[9] |
Quantitative Data Summary
The following table summarizes representative yields for different synthetic approaches to producing brominated benzoic acids. The specific yield for this compound will depend on the exact experimental conditions.
| Synthetic Method | Starting Material | Key Reagents | Reported/Representative Yield | Reference/Analogy |
| Electrophilic Bromination | 2,4-dihydroxybenzoic acid | Bromine, Acetic Acid | 57-63% | [10] |
| Electrophilic Bromination | 4-methoxybenzoic acid | Tetrabutylammonium tribromide | High (not specified) | [8] |
| Sandmeyer Reaction | p-Toluidine | NaNO₂, H₂SO₄, CuBr | 70-73% (for p-bromotoluene) | Organic Syntheses Procedure |
| Oxidation | 4-bromotoluene | Potassium permanganate | ~80% (for 4-bromobenzoic acid) | [11] |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 4-Bromobenzoic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Addition of Brominating Agent: While stirring, slowly add the brominating agent (e.g., elemental bromine or N-bromosuccinimide) to the solution. The addition should be done portion-wise or via a dropping funnel to control the reaction rate and temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C. Monitor the progress of the reaction by TLC.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If elemental bromine was used, quench any excess by adding a solution of sodium bisulfite until the red-brown color disappears.
-
Precipitation: Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Sandmeyer Reaction from 3-Amino-4-bromobenzoic Acid
-
Diazotization:
-
Dissolve 3-Amino-4-bromobenzoic acid in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) while maintaining the temperature below 5°C. Stir vigorously during the addition.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture and collect the precipitated crude product by vacuum filtration.
-
Wash the solid with water.
-
Purify the crude this compound by recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical workflow for the identification and removal of common impurities.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. guidechem.com [guidechem.com]
Troubleshooting low yield in Suzuki coupling of dibrominated substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving dibrominated substrates.
Troubleshooting Guides
This section addresses specific issues that may arise during your cross-coupling experiments with dibrominated compounds.
Issue 1: Low to No Product Yield
Question: I am performing a Suzuki coupling with a dibrominated aromatic substrate and observing very low to no formation of the desired coupled product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling with dibrominated substrates can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to diagnosing and resolving the issue.
Possible Causes and Solutions:
-
Inactive Catalyst: Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, can degrade upon storage.[1]
-
Recommended Action: Use a fresh batch of catalyst. Consider using more robust pre-catalysts like Pd(OAc)₂ in combination with a suitable phosphine (B1218219) ligand, or palladacycle pre-catalysts.[1]
-
-
Poor Solubility of Starting Material: Dibrominated aromatic compounds can have poor solubility in common organic solvents, limiting their availability in the reaction mixture.[1]
-
Recommended Action: Employ higher boiling point solvents such as DMF, dioxane, or toluene (B28343) and consider increasing the reaction temperature.[1] For Suzuki reactions, a biphasic solvent system like THF/H₂O or Dioxane/H₂O can enhance the solubility of both the organoboron reagent and the inorganic base.[1][2]
-
-
Inefficient Ligand: The choice of ligand is critical for catalyst stability and reactivity, especially with less reactive aryl bromides.[1]
-
Inappropriate Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][2]
-
Recommended Action: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, particularly for less reactive aryl bromides.[1]
-
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homo-coupling of the boronic acid, consuming your coupling partner.[4]
-
Recommended Action: Ensure the reaction is carried out under strictly anaerobic conditions. This can be achieved by thoroughly degassing the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon or nitrogen through the mixture) and maintaining an inert atmosphere throughout the reaction.[5]
-
Issue 2: Formation of a Mixture of Mono- and Di-substituted Products
Question: My reaction is producing a mixture of the desired mono-arylated product and the di-arylated byproduct. How can I improve the selectivity for mono-substitution?
Answer:
Achieving selective mono-arylation of dibrominated substrates can be challenging because the reactivity of the two C-Br bonds is often similar. In some cases, the mono-arylated product can be even more reactive than the starting dibrominated material, leading to a second coupling reaction.[4]
Strategies to Enhance Mono-substitution Selectivity:
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Stoichiometry of the Boronic Acid: Carefully controlling the amount of the boronic acid is the most straightforward approach to favor mono-substitution.
-
Recommended Action: Use a stoichiometric amount (1.0 equivalent) or a slight excess (up to 1.2 equivalents) of the boronic acid relative to the dibrominated substrate. Using a large excess of the boronic acid will strongly favor the formation of the di-substituted product.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures generally favor the formation of the di-substituted product.[1]
-
Recommended Action: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction once the starting material is consumed and before significant amounts of the di-substituted product are formed. Running the reaction at a lower temperature may also improve selectivity.
-
-
Catalyst and Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity of the reaction.
-
Recommended Action: Employing bulky ligands can sometimes favor mono-arylation by sterically hindering the approach of the catalyst to the second bromine atom of the mono-arylated intermediate.[1]
-
-
Stepwise Approach: For the synthesis of unsymmetrical di-substituted products, a stepwise approach is often the most reliable method.
-
Recommended Action: Perform a selective mono-coupling reaction, isolate and purify the mono-arylated intermediate, and then subject it to a second Suzuki coupling with a different boronic acid.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki couplings with dibrominated substrates?
A1: Besides the formation of the undesired di-arylated product, several other side reactions can lower the yield of your desired product:[4]
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene and boric acid, which removes the coupling partner from the reaction. This side reaction is often promoted by high temperatures and strongly basic conditions.[4]
-
Dehalogenation: The replacement of a bromine atom on the substrate with a hydrogen atom, leading to a mono-brominated or fully dehalogenated byproduct.[4] This can occur if the palladium complex abstracts a hydride from the solvent or other reaction components.
-
Homo-coupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in a Suzuki coupling reaction. It must be able to dissolve the reactants, particularly the dibrominated substrate and the boronic acid, and the base.[1] Common solvents for Suzuki couplings include toluene, THF, dioxane, and DMF.[2] Often, a mixture of an organic solvent and water is used to dissolve the inorganic base and the organoboron reagent.[1][2] The choice of solvent can also influence the reaction rate and selectivity.
Q3: Can I use dibrominated substrates with different reactivities at the two bromine positions?
A3: Yes, if the two bromine atoms on your substrate have significantly different electronic or steric environments, you may be able to achieve selective mono-coupling at the more reactive position. For example, a bromine atom that is ortho to an electron-withdrawing group may be more reactive towards oxidative addition than a bromine atom that is para to the same group. Careful optimization of the reaction conditions, such as using a milder base or a lower reaction temperature, can further enhance this selectivity.
Q4: My dibrominated substrate is very expensive. How can I optimize the reaction conditions without consuming a large amount of material?
A4: To optimize your reaction with minimal substrate consumption, you can employ high-throughput screening techniques or a Design of Experiments (DoE) approach.[6] This involves running a series of small-scale reactions in parallel to systematically investigate the effects of different variables such as catalyst, ligand, base, solvent, and temperature on the reaction yield.[6] This allows for the rapid identification of optimal reaction conditions.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of a Model Suzuki Coupling Reaction
| Entry | Base (2.0 eq.) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 45 |
| 2 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 3 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 82 |
| 4 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 88 |
| 5 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 6 | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | 78 |
Reaction Conditions: 1,4-dibromobenzene (B42075) (1.0 mmol), Phenylboronic acid (1.1 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%). Yields are hypothetical and for illustrative purposes.
Table 2: Effect of Ligand on the Yield of a Model Suzuki Coupling Reaction
| Entry | Ligand (4 mol%) | Base (2.0 eq.) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | PPh₃ | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 55 |
| 2 | P(Cy)₃ | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 3 | XPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 4 | SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 95 |
Reaction Conditions: 1,4-dibromobenzene (1.0 mmol), Phenylboronic acid (1.1 mmol), Pd(OAc)₂ (2 mol%). Yields are hypothetical and for illustrative purposes.
Experimental Protocols
General Procedure for a Suzuki Coupling Reaction with a Dibrominated Substrate:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the dibrominated substrate (1.0 equiv), the boronic acid (1.0-1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and the ligand (e.g., SPhos; 2-10 mol%).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Competing pathways for mono- and di-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Purification of Crude 3,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 3,4-Dibromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common synthesis involves the bromination of p-toluidine, followed by diazotization and oxidation. Based on this pathway, potential impurities include:
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Unreacted Starting Materials: p-Toluidine.
-
Intermediates: 3-Bromo-4-aminotoluene.
-
Over-brominated Byproducts: Tribrominated benzoic acid derivatives.
-
Isomeric Impurities: Other isomers of dibromobenzoic acid that may form depending on the regioselectivity of the bromination reaction.
-
Inorganic Salts: Residual salts from the reaction workup.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most common and generally effective method for purifying crude this compound. This technique is excellent for removing small to moderate amounts of impurities, yielding a product with significantly improved purity. For more complex mixtures with impurities of similar polarity, column chromatography may be necessary.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the properties of similar aromatic carboxylic acids, suitable solvents to test include:
-
Acetic Acid (Glacial): Often a good solvent for aromatic acids.
-
Ethanol: Generally a good solvent for polar organic compounds.
-
Water: Can be effective, especially for removing less polar impurities, though the solubility of the desired compound may be low even at high temperatures.
-
Solvent Mixtures: An ethanol/water or acetic acid/water mixture can be effective. The compound is dissolved in the "good" solvent (ethanol or acetic acid) at an elevated temperature, and the "poor" solvent (water) is added dropwise until turbidity is observed, which is then cleared by adding a small amount of the "good" solvent.
It is always recommended to perform small-scale solubility tests with the crude material to identify the optimal solvent or solvent system.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (235-236 °C) indicates high purity.[1] A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the purity of the sample and can be used to detect and quantify trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify the presence of any organic impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation upon cooling. | The solution is too dilute (too much solvent was used). | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation has not occurred in a supersaturated solution. | Scratch the inside of the flask with a glass rod at the liquid surface to induce crystallization. Add a seed crystal of pure this compound, if available. | |
| The recrystallized product is colored. | Colored impurities are co-crystallizing with the product. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Low yield of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals (which may be of lower purity). |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | |
| "Oiling out" occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of the impure solid. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is too concentrated. | Add a small amount of hot solvent to the oil, reheat to dissolve, and then allow to cool slowly. | |
| The rate of cooling is too fast. | Allow the solution to cool more slowly. Insulating the flask can help. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the purification of crude this compound by recrystallization. The choice of solvent should be determined by preliminary solubility tests.
Materials:
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Crude this compound
-
Recrystallization solvent (e.g., glacial acetic acid, ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
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Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of thesolvent. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless glass funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask to remove the solid impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
Workflow and Troubleshooting Diagrams
Caption: A general workflow for the purification of this compound via recrystallization.
Caption: A logical diagram for troubleshooting common issues during recrystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dibromobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dibromobenzoic acid. The information is structured to directly address specific issues that may be encountered during experimental procedures.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| Melting Point | 235-236 °C |
| Boiling Point | 356.0 ± 32.0 °C (Predicted) |
| Density | 2.083 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.58 ± 0.10 (Predicted) |
| Solubility | Very slightly soluble in water (0.27 g/L at 25 °C) |
Synthetic Pathways Overview
Two primary synthetic routes for this compound are outlined below. Each pathway presents distinct advantages and challenges.
Route 1: Sandmeyer Reaction from 4-Amino-3-bromobenzoic Acid
This route involves the diazotization of 4-Amino-3-bromobenzoic acid followed by a copper(I) bromide-catalyzed Sandmeyer reaction to replace the amino group with a bromine atom.
Experimental Protocol
Step 1: Diazotization of 4-Amino-3-bromobenzoic Acid
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Amino-3-bromobenzoic acid in a mixture of 48% hydrobromic acid (HBr) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂), ensuring the temperature of the reaction mixture remains below 5 °C.
-
Stir the mixture vigorously during the addition and for an additional 15-30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the aryl diazonium salt intermediate.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30-60 minutes to ensure the reaction goes to completion.[1]
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath to precipitate the crude this compound.
-
Filter the crude solid using a Büchner funnel and wash it with cold water.
-
For purification, recrystallization from an aqueous ethanol (B145695) solution is recommended. Dissolve the crude product in a minimal amount of hot ethanol and add hot water until the solution becomes turbid. Allow the solution to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Troubleshooting Guide: Sandmeyer Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Diazotization: The temperature during diazotization may have exceeded 5 °C, leading to the decomposition of the diazonium salt. | Maintain a temperature of 0-5 °C throughout the addition of sodium nitrite. Use a calibrated thermometer and an efficient cooling bath. |
| Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and should be used immediately after preparation. | Prepare the CuBr solution in advance and add the freshly prepared diazonium salt solution to it without delay. | |
| Side Reactions (e.g., Hydroxylation): The diazonium group can be replaced by a hydroxyl group (-OH) from water, especially at higher temperatures.[2] | Ensure the Sandmeyer reaction is initiated promptly by adding the diazonium salt to the CuBr solution. Maintaining acidic conditions helps to suppress this side reaction. | |
| Product is Colored (e.g., yellow, brown) | Formation of Azo Compounds: If the diazotization is incomplete or the pH is not sufficiently acidic, the diazonium salt can couple with unreacted amine to form colored azo compounds. | Ensure a sufficient excess of hydrobromic acid is used during diazotization to maintain a low pH. |
| Presence of Copper Impurities: The final product may be contaminated with copper salts. | Wash the crude product thoroughly with water during filtration. Recrystallization is also effective in removing residual copper salts. | |
| Reaction Does Not Go to Completion | Inactive Catalyst: The copper(I) bromide may have oxidized to copper(II). | Use freshly prepared or commercially available high-purity CuBr. The solution of CuBr in HBr should be colorless to slightly yellow. |
| Insufficient Reaction Time or Temperature: The decomposition of the diazonium salt-copper complex may be slow. | After the initial reaction at room temperature, gently heat the reaction mixture to 50-60 °C to ensure complete conversion. |
Frequently Asked Questions (FAQs): Sandmeyer Reaction
Q1: Why is it critical to maintain a low temperature during diazotization? A1: Aryl diazonium salts are thermally unstable and can decompose rapidly at temperatures above 5-10 °C.[1] Maintaining a low temperature (0-5 °C) is essential to prevent the loss of the diazonium salt intermediate and minimize the formation of byproducts, such as phenols.
Q2: What are the common byproducts in a Sandmeyer bromination reaction? A2: Common byproducts can include the corresponding phenol (B47542) (from reaction with water), deaminated product (protodeamination), and biaryl compounds from radical side reactions.[1]
Q3: Can I use other copper salts for this reaction? A3: Copper(I) bromide is the most effective catalyst for introducing a bromine atom. While other copper(I) salts can be used for other Sandmeyer reactions (e.g., CuCl for chlorination, CuCN for cyanation), CuBr is specific for bromination.[3]
Route 2: Oxidation of 3,4-Dibromotoluene
This method involves the oxidation of the methyl group of 3,4-Dibromotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).
Experimental Protocol
Step 1: Oxidation
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-Dibromotoluene, water, and a base such as sodium hydroxide (B78521) (NaOH).
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Heat the mixture to reflux with vigorous stirring.
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Slowly add potassium permanganate (KMnO₄) in portions to the refluxing mixture. The reaction is exothermic, so the rate of addition should be controlled to maintain a steady reflux.
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After the addition is complete, continue to reflux for several hours until the purple color of the permanganate has disappeared.[4]
Step 2: Workup
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Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of a reducing agent (e.g., sodium bisulfite) until the solution is colorless.
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Filter the mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
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Combine the filtrate and washings.
Step 3: Isolation and Purification
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Cool the filtrate in an ice bath and slowly acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2.
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This compound will precipitate as a white solid.
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Collect the precipitate by vacuum filtration and wash the crystals with cold water to remove any inorganic salts.
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Dry the product, for example, in a desiccator or a vacuum oven.
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If further purification is needed, recrystallization from a suitable solvent like an ethanol/water mixture can be performed.
Troubleshooting Guide: Oxidation Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Oxidation: The reaction may not have gone to completion due to insufficient oxidizing agent or reaction time. | Ensure a sufficient molar excess of KMnO₄ is used. Monitor the reaction for the disappearance of the purple permanganate color. Increase the reflux time if necessary. |
| Product Loss During Workup: The sodium salt of the product is water-soluble, and some product may be lost if the MnO₂ precipitate is not washed thoroughly. | Wash the MnO₂ filter cake with hot water and combine the washings with the filtrate before acidification. | |
| Reaction is Too Slow or Stalls | Low Reaction Temperature: The oxidation of the methyl group requires a significant activation energy. | Ensure the reaction mixture is maintained at a vigorous reflux. |
| Poor Mixing: If the 3,4-Dibromotoluene is not in sufficient contact with the aqueous permanganate solution, the reaction will be slow. | Use a mechanical stirrer to ensure efficient mixing of the biphasic system. | |
| Product is Contaminated with Starting Material | Incomplete Reaction: As above, the reaction may not have gone to completion. | Use TLC or GC to monitor the reaction. If starting material remains, consider adding more KMnO₄ and extending the reflux time. |
| Formation of Byproducts | Over-oxidation: Under very harsh conditions, cleavage of the aromatic ring can occur, although this is generally not a major issue with KMnO₄ under basic conditions. | Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed. |
Frequently Asked Questions (FAQs): Oxidation Reaction
Q1: Why is a base used in the potassium permanganate oxidation? A1: The oxidation is more efficient and controllable under basic conditions. The base also helps to solubilize the initially formed carboxylic acid as its carboxylate salt, which can facilitate further reaction and prevent the product from coating the unreacted starting material.
Q2: What is the purpose of adding a reducing agent during the workup? A2: A reducing agent, such as sodium bisulfite, is added to quench any excess unreacted potassium permanganate. This is important for safety and to ensure that the manganese is in the form of MnO₂, which is easily removed by filtration.
Q3: Can other oxidizing agents be used? A3: While other strong oxidizing agents like sodium dichromate in sulfuric acid can also oxidize alkylbenzenes, potassium permanganate is often preferred due to its effectiveness and the relative ease of removing the manganese dioxide byproduct.
References
Side reactions to avoid in the synthesis of 3,4-Dibromobenzoic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4-dibromobenzoic acid and its derivatives. The following information is designed to address common challenges and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for the preparation of this compound:
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Electrophilic Bromination of 4-Bromobenzoic Acid: This method involves the direct bromination of 4-bromobenzoic acid using a brominating agent and a catalyst. Controlling the reaction conditions is crucial to ensure the desired regioselectivity and prevent the formation of unwanted isomers.
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Oxidation of 3,4-Dibromotoluene (B1293573): This approach involves the oxidation of the methyl group of 3,4-dibromotoluene to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are typically employed for this transformation.[1][2]
Q2: I am getting a low yield of this compound. What are the common causes and how can I improve it?
Low yields can stem from several factors depending on the synthetic route. For the bromination of 4-bromobenzoic acid , potential causes include incomplete reaction, and formation of multiple products. To improve the yield, ensure you are using an appropriate catalyst and that the reaction goes to completion by monitoring it with techniques like TLC.
In the oxidation of 3,4-dibromotoluene , a common reason for low yield is incomplete oxidation.[3] To address this, ensure a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed for an adequate amount of time. The disappearance of the purple color of permanganate can be an indicator of reaction progress.
Q3: My final product is impure. What are the likely side products and how can I remove them?
The nature of impurities will depend on your synthetic method.
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From Bromination of 4-Bromobenzoic Acid:
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Over-brominated products: Formation of 2,4,5-tribromobenzoic acid or other polybrominated species can occur.
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Isomeric impurities: While the bromine on the starting material directs the incoming bromine, other isomers might form in small quantities.
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Unreacted starting material: Incomplete bromination will leave 4-bromobenzoic acid in your product mixture.
-
-
From Oxidation of 3,4-Dibromotoluene:
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Unreacted starting material: Incomplete oxidation is a common issue, leaving 3,4-dibromotoluene as an impurity.[3]
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Byproducts from over-oxidation: Under harsh conditions, cleavage of the benzene (B151609) ring is a possibility, though less common.
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Purification can typically be achieved through recrystallization.[4][5][6][7] Common solvent systems for recrystallizing brominated benzoic acids include ethanol (B145695)/water mixtures. Acid-base extraction can also be an effective method to separate the acidic product from neutral impurities like unreacted 3,4-dibromotoluene.
Q4: How can I control the regioselectivity during the bromination of 4-bromobenzoic acid to favor the 3,4-isomer?
The existing bromine atom and the carboxylic acid group on 4-bromobenzoic acid will direct the position of the second bromination. The bromine is an ortho-, para- director, and the carboxylic acid is a meta- director. This combination can lead to a mixture of products. To favor the 3,4-isomer, the choice of catalyst and reaction conditions is critical. While specific conditions can be proprietary, the use of a Lewis acid catalyst is common in such electrophilic aromatic substitutions.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Oxidation of 3,4-Dibromotoluene: Reaction mixture remains purple after extended reaction time. | Insufficient heating or reaction time for the oxidation to complete. | Ensure the reaction is maintained at the appropriate temperature (reflux is often necessary) and monitor the reaction until the permanganate color disappears. |
| Bromination of 4-Bromobenzoic Acid: TLC analysis shows a significant amount of starting material remaining. | Incomplete reaction due to insufficient brominating agent or catalyst activity. | Ensure the correct stoichiometry of the brominating agent is used. Consider adding fresh catalyst if its activity is . |
| Product loss during workup. | The product has some solubility in the aqueous layers during extraction. | When performing extractions, saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. |
Product Impurity
| Symptom | Potential Cause | Recommended Solution |
| Multiple spots on TLC, with some less polar than the desired product (from oxidation route). | Incomplete oxidation of 3,4-dibromotoluene. | Purify the crude product using acid-base extraction. The acidic this compound will move to the basic aqueous layer, leaving the neutral 3,4-dibromotoluene in the organic layer. |
| Mass spectrometry indicates a higher molecular weight than expected. | Over-bromination has occurred, leading to tri- or poly-brominated products. | Carefully control the stoichiometry of the brominating agent. A slow, portion-wise addition can help prevent over-bromination. Purification by fractional recrystallization may be effective. |
| NMR spectrum shows signals corresponding to a different isomer. | Lack of regioselectivity in the bromination reaction. | Optimize the reaction conditions, including the catalyst, solvent, and temperature. Purification via column chromatography or fractional crystallization may be necessary to separate the isomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 3,4-Dibromotoluene
This protocol is a general procedure and may require optimization.
Materials:
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3,4-Dibromotoluene
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Potassium permanganate (KMnO₄)
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Sodium carbonate (Na₂CO₃)
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Hydrochloric acid (HCl)
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Sodium bisulfite (NaHSO₃) (for quenching)
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Water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, add 3,4-dibromotoluene and a solution of sodium carbonate in water.
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Heat the mixture to reflux.
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Slowly and in portions, add potassium permanganate to the refluxing mixture. The purple color of the permanganate should disappear as the reaction progresses.
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Continue heating until the purple color no longer fades, indicating the consumption of the starting material.
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Cool the reaction mixture to room temperature.
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Quench any excess permanganate by the careful addition of sodium bisulfite until the purple color is gone and a brown precipitate of manganese dioxide (MnO₂) forms.
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Filter the hot reaction mixture to remove the manganese dioxide. Wash the filter cake with hot water.
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Combine the filtrates and cool in an ice bath.
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Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the this compound to precipitate.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Purification of this compound by Recrystallization
Materials:
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Crude this compound
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Ethanol
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Water
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid.
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Slowly add hot water to the solution until it becomes slightly cloudy.
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Add a small amount of hot ethanol dropwise until the solution becomes clear again.
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If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration.
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Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.
Visualizations
Caption: A flowchart illustrating the synthetic routes to this compound and a general troubleshooting workflow.
Caption: Common side reactions in the synthesis of this compound derivatives.
References
How to improve the solubility of 3,4-Dibromobenzoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3,4-Dibromobenzoic acid for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The limited solubility of this compound stems from a combination of its rigid aromatic structure, the presence of two electron-withdrawing bromine atoms, and the highly polar carboxylic acid group which can participate in strong intermolecular hydrogen bonding. This can lead to a stable crystal lattice that is difficult to disrupt with solvent molecules.
Q2: What is the expected solubility of this compound in water?
A2: The aqueous solubility of this compound is very low, reported as approximately 0.27 g/L at 25°C[1].
Q3: How can I qualitatively select a suitable solvent for my reaction?
A3: A good starting point is to consider the polarity of the solvents. Polar aprotic solvents like DMF and DMSO are often effective at dissolving carboxylic acids due to their ability to disrupt hydrogen bonding and their high polarity. Polar protic solvents like ethanol (B145695) and methanol (B129727) can also be used, but solubility may be more limited. It is always recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one for your specific reaction conditions.
Q4: Can increasing the temperature improve the solubility?
A4: Yes, for most solid solutes, solubility increases with temperature. Heating the solvent while dissolving the this compound can significantly improve its solubility. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants and reagents.
Q5: Are there any safety concerns I should be aware of when handling this compound?
A5: Yes, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Issue 1: this compound is not dissolving sufficiently in the chosen reaction solvent.
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility | The inherent chemical properties of this compound limit its solubility in the selected solvent. |
| Solution 1: Change the solvent. Switch to a more polar aprotic solvent such as DMF or DMSO. | |
| Solution 2: Use a co-solvent system. Add a small amount of a high-polarity solvent (e.g., DMF) to a less polar solvent to enhance overall solvating power. | |
| Solution 3: Increase the temperature. Gently heat the mixture while stirring to increase the rate and extent of dissolution. | |
| Insufficient solvent volume | The amount of solvent is not enough to dissolve the given mass of the acid. |
| Solution: Increase the solvent volume. Gradually add more solvent until the acid dissolves. Note that this will decrease the reaction concentration. | |
| Solid-state properties | The crystalline form of the acid may have a particularly stable lattice, hindering dissolution. |
| Solution: Grind the solid. Before adding to the solvent, grind the this compound to a fine powder to increase the surface area available for solvation. |
Issue 2: The reaction is not proceeding as expected, potentially due to poor solubility.
| Potential Cause | Troubleshooting Step |
| Reactant not in solution | If this compound is not fully dissolved, it is not available to react in the solution phase. |
| Solution 1: Convert to a soluble salt. Add a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) to the reaction mixture to form the more soluble carboxylate salt in situ. | |
| Solution 2: Use a phase-transfer catalyst. If reacting with a salt that is insoluble in the organic phase, a phase-transfer catalyst can help shuttle the reactants across the phase boundary. | |
| Solution 3: Employ a high-boiling point polar aprotic solvent. Solvents like DMF or DMSO can often dissolve all reactants, even at elevated temperatures, ensuring a homogeneous reaction mixture. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Qualitative Solubility | Quantitative Solubility (at 25°C) |
| Water | H₂O | Polar Protic | Very Slightly Soluble | 0.27 g/L[1] |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Data not readily available |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Data not readily available |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Data not readily available |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Data not readily available |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Freely Soluble | Data not readily available |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | Freely Soluble | Data not readily available |
Experimental Protocols
Protocol 1: Improving Solubility by Conversion to a Salt
This protocol describes the conversion of this compound to its corresponding carboxylate salt to enhance its solubility in polar solvents for subsequent reactions.
Materials:
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This compound
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
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A suitable non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium carbonate)
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Stir plate and stir bar
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Standard laboratory glassware
Procedure:
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To a round-bottom flask, add the desired amount of this compound.
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Add the anhydrous polar aprotic solvent.
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Begin stirring the mixture at room temperature.
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Slowly add 1.0 to 1.1 equivalents of the chosen base to the suspension.
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Continue stirring until the solid has completely dissolved, indicating the formation of the soluble carboxylate salt.
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The resulting solution can now be used for subsequent reactions, such as amide bond formation.
Protocol 2: Experimental Determination of Solubility using the Isothermal Shake-Flask Method
This protocol outlines a standard method for determining the quantitative solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
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The organic solvent of interest
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Vials with screw caps
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Thermostatically controlled shaker or water bath
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Analytical balance
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Filtration apparatus (e.g., syringe filters with appropriate membrane)
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A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
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Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
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Seal the vial and place it in the thermostatically controlled shaker at the desired temperature (e.g., 25°C).
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Shake the vial for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.
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Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
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Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.
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Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.
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Calculate the original solubility in the solvent, taking into account the dilution factor.
Visualizations
Caption: A workflow diagram for troubleshooting the poor solubility of this compound.
Caption: The logical relationship of converting poorly soluble this compound to a soluble salt.
References
Preventing homocoupling in cross-coupling reactions of 3,4-Dibromobenzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing homocoupling in cross-coupling reactions involving 3,4-Dibromobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, offering potential causes and actionable solutions to minimize homocoupling and other undesired side reactions.
Issue 1: Significant Formation of Homocoupling Byproducts
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Symptom: Your reaction analysis (e.g., LC-MS, NMR) shows a significant amount of a byproduct corresponding to the dimerization of your starting material (e.g., 3,3',4,4'-tetrabromobiphenyl-dicarboxylic acid from this compound) or your coupling partner (e.g., a biaryl from a boronic acid in a Suzuki reaction).
-
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Action |
| Presence of Oxygen | Molecular oxygen can promote the homocoupling of organoboron reagents and can also impact the catalyst's performance.[1][2] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] Solvents should be properly degassed prior to use.[3] |
| Inappropriate Palladium Source | Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes lead to homocoupling before the active Pd(0) species is generated.[4] Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst.[3] If a Pd(II) source is used, the addition of a mild reducing agent can be beneficial. |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. For substrates like this compound, which can be sterically demanding, bulky and electron-rich phosphine (B1218219) ligands such as SPhos or XPhos are often effective in minimizing homocoupling.[2] |
| Incorrect Base or Solvent | The choice of base and solvent system significantly affects the reaction outcome.[2] Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[2] Aprotic solvents such as dioxane, toluene (B28343), or THF are generally preferred.[2] |
| High Concentration of Coupling Partner | A high concentration of the organoboron reagent can increase the rate of its homocoupling.[2] Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration.[2] |
| Reaction Temperature Too High | Higher temperatures can sometimes favor side reactions.[3] Attempt to run the reaction at the lowest effective temperature that still provides a reasonable reaction rate. |
Issue 2: Low Yield of Desired Product with Recovery of Starting Material
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Symptom: The reaction does not proceed to completion, and a significant amount of this compound remains.
-
Possible Causes & Recommended Solutions:
| Potential Cause | Recommended Action |
| Inactive Catalyst | The palladium catalyst may have degraded. Use a fresh batch of catalyst or a more robust pre-catalyst.[3] Ensure proper handling and storage of the catalyst under an inert atmosphere. |
| Poor Solubility | This compound or other reaction components may have limited solubility in the chosen solvent. Consider using a solvent system that better solubilizes all reagents, such as a mixture of an organic solvent and water for Suzuki reactions.[3] |
| Insufficient Base Strength | The base is critical for the transmetalation step in Suzuki couplings.[5] If using a weaker base, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[5] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules couple with each other. In the case of this compound, this can result in the formation of a dimer. Additionally, the coupling partner, for instance, a boronic acid in a Suzuki reaction, can also undergo homocoupling to form a symmetrical biaryl.[2] This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.[2]
Q2: How can I achieve selective mono-substitution on this compound?
A2: Achieving selective mono-arylation on a dibrominated substrate depends on the differential reactivity of the two bromine atoms and careful control of reaction conditions. While the two bromine atoms in this compound are electronically similar, steric hindrance can play a role. To favor mono-substitution, you can try using a slightly substoichiometric amount of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid). Lowering the reaction temperature and using a less active catalyst system can also enhance selectivity.
Q3: I am performing a Sonogashira coupling with this compound and an alkyne, and I am observing significant alkyne dimerization (Glaser coupling). How can I prevent this?
A3: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is often promoted by the presence of oxygen and the copper co-catalyst.[3] To minimize this, it is crucial to rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3] Using a copper-free Sonogashira protocol is another effective strategy to avoid Glaser coupling.[6]
Q4: Can the carboxylic acid group of this compound interfere with the cross-coupling reaction?
A4: Yes, the free carboxylic acid can sometimes interfere with the reaction, for example, by reacting with the base or coordinating to the metal center. In some cases, protecting the carboxylic acid as an ester may be beneficial to improve solubility or prevent side reactions.[7] However, many cross-coupling reactions are tolerant of free carboxylic acids, and choosing the appropriate base and reaction conditions can often circumvent the need for protection.[8]
Data Presentation
The following table summarizes general reaction conditions that can be used as a starting point for optimizing cross-coupling reactions with this compound to minimize homocoupling. Note that optimal conditions will vary depending on the specific coupling partners.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Buchwald Precatalysts | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Buchwald Precatalysts |
| Ligand | SPhos, XPhos, PPh₃ | PPh₃, XPhos | XPhos, RuPhos, BrettPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPA, K₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Toluene, DMF, THF | Toluene, Dioxane |
| Temperature (°C) | 80 - 110 | Room Temp. - 80 | 90 - 110 |
| Key to Minimize Homocoupling | Inert atmosphere, Pd(0) source, bulky ligands, slow addition of boronic acid. | Inert atmosphere, consider copper-free conditions. | Inert atmosphere, appropriate ligand-to-metal ratio. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Mono-arylation)
This protocol is a general starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (0.95 mmol), a palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).
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Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[2]
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Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 mmol).[2]
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Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water) via syringe.[2]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[2]
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Work-up: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: A troubleshooting workflow for minimizing homocoupling in cross-coupling reactions.
Caption: Competing pathways in cross-coupling reactions leading to desired product versus homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3,4-Dibromobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3,4-Dibromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of this compound?
The primary challenges in purifying this compound revolve around removing closely related impurities. These often include unreacted starting materials, isomeric byproducts (such as 2,5- and 3,5-dibromobenzoic acid), and potentially over-brominated species. Due to their similar chemical structures, separation can be difficult and may require optimized purification protocols.
Q2: What is the recommended method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying crude this compound. This technique relies on the differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. For highly impure samples or to remove isomers with very similar solubility profiles, column chromatography may be necessary.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
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Melting Point Analysis: A sharp melting point range close to the literature value (235-236 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly visualize the number of components in your sample. A single spot indicates a likely pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity by separating and detecting all components in the sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The solution is too dilute (too much solvent was used).- The solution was cooled too rapidly.- The presence of significant impurities inhibiting crystallization. | - Reheat the solution to evaporate some of the solvent and re-cool slowly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The solution is too concentrated.- The rate of cooling is too fast.- The melting point of the crude solid is lower than the boiling point of the solvent.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider using a different recrystallization solvent or a solvent mixture. |
| Colored Crystals | - Presence of colored impurities in the crude material. | - During the recrystallization process, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the filtrate to cool. |
| Low Recovery of Purified Product | - Too much solvent was used during recrystallization.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Impurity Removal Challenges
| Impurity | Identification Method | Recommended Purification Strategy |
| Unreacted Starting Material (e.g., 4-Bromobenzoic acid) | TLC, HPLC, Melting Point (will be lower and broader) | Recrystallization is typically effective. 4-Bromobenzoic acid has a different solubility profile. |
| Isomeric Impurities (e.g., 2,5- or 3,5-Dibromobenzoic acid) | HPLC, TLC (may require specific solvent systems for separation) | Fractional recrystallization may be attempted. For challenging separations, column chromatography is the most effective method. |
| Over-brominated Products (e.g., Tribromobenzoic acid) | HPLC, Mass Spectrometry | Recrystallization can be effective as the polarity and solubility will be different. Column chromatography can also be used for separation. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₄Br₂O₂ | 279.91 | 235-236 |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 252-254 |
| 3,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 218-220 |
| 2,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 155-157 |
Table 2: Solubility of Benzoic Acid Derivatives in Common Solvents (Qualitative)
| Solvent | Benzoic Acid Solubility | General Trend for Brominated Benzoic Acids |
| Water | Sparingly soluble in cold water, more soluble in hot water. | Generally sparingly soluble in water. |
| Ethanol | Soluble | Generally soluble. |
| Methanol | Soluble | Generally soluble. |
| Acetone | Soluble | Generally soluble. |
| Ethyl Acetate (B1210297) | Soluble | Generally soluble. |
| Hexane (B92381) | Insoluble | Generally insoluble. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present in the crude material.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture such as ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a hot plate and a condenser to prevent solvent loss.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.
-
Analysis: Determine the melting point and assess the purity by TLC or HPLC.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Use a silica (B1680970) gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and methanol).
-
Spotting: Spot the dissolved samples onto the TLC plate.
-
Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%) is a good starting point. The polarity can be adjusted to achieve good separation.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent.
-
Visualization: Visualize the spots under UV light at 254 nm. A pure sample should ideally show a single spot.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. For example, a starting condition of 70:30 water:acetonitrile, grading to 30:70 water:acetonitrile.
-
Detection: UV detection at a wavelength around 230-254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection: Inject a known concentration of the sample and analyze the resulting chromatogram. The purity can be calculated based on the relative peak areas.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for purification challenges.
Technical Support Center: Impurity Analysis of 3,4-Dibromobenzoic Acid via ¹H NMR Spectroscopy
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate interpretation of ¹H NMR spectra for 3,4-Dibromobenzoic acid, focusing on the identification of common impurities.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that arise during the NMR analysis of this compound.
Q1: What are the expected signals in the ¹H NMR spectrum of pure this compound?
A1: A ¹H NMR spectrum of pure this compound in a solvent like DMSO-d₆ will show signals for three distinct aromatic protons and one carboxylic acid proton. The substitution pattern leads to a predictable set of multiplicities. The carboxylic acid proton is often a broad singlet at a high chemical shift (δ > 12 ppm) due to its acidic nature.
Q2: I observe extra peaks in the aromatic region (δ 7.0-8.5 ppm). What could they be?
A2: Additional signals in this region typically indicate the presence of unreacted starting materials or isomeric byproducts formed during synthesis.[1] Common impurities include other brominated benzoic acids.[1] Analyzing the specific chemical shifts and splitting patterns of these extra peaks is crucial for their identification. For example, a symmetrical AA'BB' pattern of two doublets would suggest a 4-substituted impurity like 4-Bromobenzoic acid.
Q3: Why is the carboxylic acid proton (-COOH) peak sometimes very broad or not visible?
A3: The proton of a carboxylic acid is acidic and undergoes rapid chemical exchange with trace amounts of water (H₂O or D₂O) present in the deuterated solvent.[1] This exchange process can significantly broaden the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1] This is a normal phenomenon and not necessarily indicative of a sample problem.
Q4: My spectrum shows a quintet at ~2.50 ppm and a broad peak at ~3.3 ppm. What are these signals?
A4: These are very common signals associated with the NMR solvent itself, particularly when using DMSO-d₆.
-
δ 2.50 ppm (quintet): This is the residual, non-deuterated signal from the DMSO-d₆ solvent (DMSO-d₅).[2]
-
δ ~3.3 ppm (broad singlet): This peak is due to trace amounts of water (H₂O) absorbed by the hygroscopic DMSO-d₆ solvent.[3][4]
Q5: The resolution of my spectrum is poor, and the peaks are broad. How can I improve the quality?
A5: Poor resolution can stem from several factors related to sample preparation and spectrometer setup.
-
High Concentration: An overly concentrated sample can increase viscosity, leading to peak broadening.[1] Preparing a sample with a concentration in the range of 5-25 mg / 0.7 mL is recommended.[1]
-
Particulate Matter: Undissolved solids in the NMR tube disrupt the magnetic field homogeneity. Filtering the sample through a glass wool plug in a pipette before analysis can resolve this.[1]
-
Paramagnetic Impurities: Traces of paramagnetic metals, often from glassware or reagents, can cause severe line broadening. Ensure all glassware is scrupulously clean.[1]
-
Spectrometer Shimming: The magnetic field may need to be "shimmed" by the spectrometer to improve its homogeneity across the sample. This is a standard procedure before acquiring data.
Data Presentation: ¹H NMR Chemical Shifts
The following tables summarize the expected ¹H NMR data for this compound and common impurities, typically observed in DMSO-d₆.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | 8.15 | d | ~2.0 | 1H |
| H-5 | 7.95 | d | ~8.4 | 1H |
| H-6 | 7.80 | dd | ~8.4, ~2.0 | 1H |
| -COOH | >13.0 | br s | - | 1H |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: ¹H NMR Data for Potential Synthesis-Related Impurities
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 4-Bromobenzoic Acid [5] | H-2, H-6 | ~7.90 | d |
| H-3, H-5 | ~7.75 | d | |
| 3,5-Dibromobenzoic Acid [6] | H-2, H-6 | ~8.11 | d |
| H-4 | ~8.03 | t | |
| Benzoic Acid [7] | H-2, H-6 | ~7.95 | m |
| H-3, H-4, H-5 | ~7.60 | m | |
| 3,4-Dibromotoluene | Aromatic Protons | ~7.2-7.8 | m |
| | Methyl (-CH₃) | ~2.40 | s |
Table 3: ¹H NMR Data for Common Solvent Impurities in DMSO-d₆ | Compound | Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | | Residual DMSO-d₅[2] | 2.50 | quintet | | Water (H₂O)[4] | ~3.33 | br s | | Acetone | 2.09 | s | | Ethyl Acetate | 4.05 (q), 1.98 (s), 1.15 (t) | | Dichloromethane | 5.76 | s | | Toluene | 7.28-7.17 (m), 2.32 (s) |
Source: Chemical shifts for common lab solvents are well-documented.[8][9]
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a solution of this compound suitable for ¹H NMR analysis.
Materials:
-
This compound sample (5-15 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.7 mL)
-
Clean, dry vial with a cap
-
Clean, dry NMR tube with a cap
-
Pasteur pipette and bulb
-
Small plug of glass wool
Methodology:
-
Weighing: Accurately weigh 5-15 mg of the this compound sample and transfer it to a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Mixing: Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A brief period in a sonicator bath can aid dissolution if needed.
-
Filtering: Place a small plug of glass wool into the neck of a clean Pasteur pipette.
-
Transfer: Use the filter-tipped Pasteur pipette to transfer the sample solution from the vial into the NMR tube, leaving any particulate matter behind.
-
Capping: Securely cap the NMR tube.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer. Ensure the exterior of the tube is clean before analysis.
Visualization: Logical Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for analyzing a ¹H NMR spectrum of this compound to identify potential impurities.
Caption: Workflow for the systematic analysis of a ¹H NMR spectrum for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 6. 3,5-Dibromobenzoic acid(618-58-6) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dibromobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 3,4-Dibromobenzoic acid. This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
A1: The most prevalent and scalable methods for the synthesis of this compound are:
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Two-step synthesis from 4-aminobenzoic acid: This involves the bromination of 4-aminobenzoic acid to form 3-bromo-4-aminobenzoic acid, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.[1][2] This is often the preferred route for large-scale synthesis due to the availability of the starting material and the reliability of the reactions.
-
Direct bromination of 4-bromobenzoic acid: This method involves the direct electrophilic aromatic substitution of 4-bromobenzoic acid. However, controlling the regioselectivity to obtain the desired 3,4-isomer can be challenging and may lead to a mixture of products.
-
Oxidation of 3,4-dibromotoluene (B1293573): If commercially available, 3,4-dibromotoluene can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety precautions during the scale-up synthesis include:
-
Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Diazonium Salt Intermediates: Aryl diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated and dry.[3] It is crucial to use them in solution immediately after their preparation and to keep the reaction temperature low (typically 0-5 °C) to prevent decomposition.[4][5]
-
Exothermic Reactions: Both bromination and the decomposition of diazonium salts can be highly exothermic. When scaling up, it is essential to have efficient cooling systems and to control the rate of reagent addition to manage the heat generated and prevent runaway reactions.[3]
-
Gas Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas.[6] The reaction vessel must be adequately vented to prevent pressure buildup.
Q3: How can I improve the yield and purity of my this compound?
A3: To optimize the yield and purity, consider the following:
-
Reaction Conditions: Precisely control reaction parameters such as temperature, reaction time, and reagent stoichiometry.[5]
-
Diazotization Step: Ensure complete diazotization in the Sandmeyer route by maintaining a low temperature (0–5 °C) and using a sufficient excess of acid to prevent side reactions like azo coupling.[5]
-
Sandmeyer Reaction: Use a freshly prepared and active copper(I) bromide solution. The addition of the cold diazonium salt solution to the copper(I) bromide solution should be done carefully to control the reaction rate and temperature.[5]
-
Purification: Recrystallization is an effective method for purifying the final product and removing unreacted starting materials or isomeric impurities.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Diazotization (Sandmeyer Route): Temperature too high during sodium nitrite (B80452) addition; insufficient acid. | Maintain the reaction temperature strictly between 0–5 °C. Use an appropriate excess of acid to ensure a low pH. |
| Side Reactions (e.g., Hydroxylation): The diazonium salt is reacting with water instead of the bromide source. | Use the diazonium salt solution immediately after preparation. Ensure the copper(I) bromide solution is active and added promptly to the cold diazonium salt solution.[8] | |
| Loss of Product During Workup: this compound has some solubility in acidic aqueous solutions. | During extractions, saturate the aqueous layer with sodium chloride (brine) to minimize product loss. Use cold solvents for washing the filtered product. | |
| Incomplete Bromination: Insufficient brominating agent or suboptimal reaction conditions in direct bromination routes. | Increase the molar ratio of the brominating agent. Optimize the reaction temperature and time. | |
| Impure Product | Unreacted Starting Material: The reaction did not go to completion. | Improve purification by performing one or two additional recrystallizations. Monitor purity by TLC or melting point. |
| Formation of Isomers: Direct bromination can lead to other dibromo-isomers. | Recrystallization is often effective at removing isomers due to differences in solubility.[7] | |
| Biaryl Byproducts (Sandmeyer Route): The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[5] | Ensure efficient stirring and controlled addition of the diazonium salt to the copper catalyst solution. | |
| Phenol Formation: Hydrolysis of the diazonium salt.[9] | Maintain low temperatures during diazotization and the Sandmeyer reaction. Use the diazonium salt immediately. | |
| Difficulty with Reaction Scale-Up | Poor Temperature Control: The reaction is highly exothermic, leading to localized overheating. | Use a reactor with efficient cooling and agitation. Add reagents slowly and monitor the internal temperature closely.[3] |
| Gas Evolution: Rapid evolution of nitrogen gas causing pressure buildup. | Ensure the reactor is properly vented. The rate of addition of the diazonium salt should be controlled to manage the rate of gas evolution.[3] | |
| Filtration Issues: The diazonium salt intermediate can be difficult to handle on a large scale. | It is recommended to use the diazonium salt as a solution rather than isolating it. If filtration is necessary, do not allow the salt to dry completely as it can be explosive.[3] |
Experimental Protocols
Method 1: Synthesis via Bromination of 4-Aminobenzoic Acid and Sandmeyer Reaction
This is a reliable two-step method suitable for scaling up.
Step 1: Synthesis of 3-Bromo-4-aminobenzoic acid
-
Materials: 4-Aminobenzoic acid, Ammonium (B1175870) bromide, Acetic acid, Hydrogen peroxide (30%).
-
Procedure:
-
In a suitable reactor, suspend 4-aminobenzoic acid and ammonium bromide in acetic acid.
-
Stir the mixture at room temperature.
-
Slowly add hydrogen peroxide dropwise to the mixture, maintaining the temperature.
-
Continue stirring at room temperature for approximately 3 hours.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with water, and dry.
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The crude product can be purified by recrystallization from a mixture of dichloromethane (B109758) and methanol.[1][2]
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Materials: 3-Bromo-4-aminobenzoic acid, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.
-
Procedure:
-
Diazotization:
-
In a reactor, suspend 3-Bromo-4-aminobenzoic acid in a mixture of 48% hydrobromic acid and water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the reaction temperature below 5 °C at all times with vigorous stirring.[4][5]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt and should be used immediately.[4][5]
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide in 48% hydrobromic acid and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution.[5]
-
Control the addition rate to maintain the reaction temperature and manage the evolution of nitrogen gas.
-
After the addition is complete, the mixture can be gently warmed to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and collect the precipitated crude product by filtration.
-
Wash the solid with water to remove inorganic salts.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.
-
-
Quantitative Data Summary
| Parameter | Method 1: Bromination of 4-Aminobenzoic Acid | Method 2: Sandmeyer Reaction of 3-Bromo-4-aminobenzoic acid |
| Starting Material | 4-Aminobenzoic acid | 3-Bromo-4-aminobenzoic acid |
| Key Reagents | Ammonium bromide, Hydrogen peroxide, Acetic acid[1][2] | Hydrobromic acid, Sodium nitrite, Copper(I) bromide |
| Reaction Time | ~3 hours[1][2] | Diazotization: ~30-45 min; Sandmeyer: 1-2 hours |
| Temperature | Room Temperature[1][2] | Diazotization: 0-5 °C; Sandmeyer: 0-25 °C (initially), may be warmed |
| Reported Yield | Not explicitly stated, but generally good for this type of bromination. | Yields can be variable but are often in the range of 60-80% or higher with careful optimization. |
| Purity | Requires recrystallization to remove potential isomeric impurities.[1][2] | Requires recrystallization to remove byproducts like phenols and biaryls. |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,4-Dibromobenzoic Acid and 3,5-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing a molecule's physicochemical properties and reactivity. This guide provides a detailed comparison of the reactivity of two isomers, 3,4-dibromobenzoic acid and 3,5-dibromobenzoic acid, offering insights into their relative acidity and susceptibility to key chemical transformations. While direct comparative experimental data is sparse, a combination of theoretical principles and extrapolated data from related compounds allows for a robust analysis.
Physicochemical Properties and Acidity
The positioning of the two bromine atoms relative to the carboxylic acid group dictates the electronic environment of the benzoic acid core, which in turn affects its acidity (pKa). The pKa is a measure of the ease of deprotonation of the carboxylic acid, with a lower pKa value indicating a stronger acid.
| Property | This compound | 3,5-Dibromobenzoic Acid |
| Structure | ![]() | ![]() |
| CAS Number | 619-03-4[1] | 618-58-6 |
| Molecular Formula | C₇H₄Br₂O₂[1] | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol [1] | 279.91 g/mol |
| Predicted pKa | 3.58 | 3.42 |
Analysis of Acidity:
The predicted pKa values suggest that 3,5-dibromobenzoic acid is a slightly stronger acid than this compound . This can be attributed to the cumulative electron-withdrawing inductive effects of the two bromine atoms. In the 3,5-isomer, both bromine atoms are in the meta position relative to the carboxylate group. Their inductive electron withdrawal (-I effect) effectively stabilizes the resulting carboxylate anion, facilitating deprotonation.
In the 3,4-isomer, one bromine is meta and the other is para to the carboxylate. While the meta bromine atom contributes a stabilizing inductive effect, the para bromine atom can exert a competing, albeit weak, electron-donating resonance effect (+R effect) alongside its inductive withdrawal. This slight resonance donation can partially destabilize the carboxylate anion compared to the purely inductive stabilization in the 3,5-isomer, leading to a slightly higher pKa.
Reactivity in Key Chemical Transformations
The electronic differences between the two isomers also influence their reactivity in various organic reactions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group, while bromine is a deactivating, ortho,para-directing group. The interplay of these directing effects determines the regioselectivity of further substitution.
-
3,5-Dibromobenzoic Acid: The two bromine atoms are meta to the carboxylic acid. The positions ortho to the carboxylic acid (C2 and C6) are activated by the para-directing effect of the bromine atoms. The position between the two bromine atoms (C4) is sterically hindered and deactivated by both adjacent bromines. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions .
-
This compound: The carboxylic acid directs incoming electrophiles to the C5 position (meta). The bromine at C3 directs to the C5 position (para), and the bromine at C4 directs to the C2 and C6 positions (ortho and para respectively). The C5 position is electronically favored by both the carboxyl group and the C3-bromine. The C2 and C6 positions are also activated by the C4-bromine. However, considering the combined deactivating nature of the ring, predicting the major product without experimental data is challenging, but substitution at the C5 position is a strong possibility due to the converging directing effects.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (in this case, a bromine atom). Neither 3,4- nor 3,5-dibromobenzoic acid is strongly activated for SNAr under standard conditions, as the carboxylic acid group is not a sufficiently powerful electron-withdrawing group in this context. However, under forcing conditions or with specialized catalysts, the relative reactivity would depend on the stability of the Meisenheimer complex intermediate. It is plausible that the 3,5-isomer might be slightly more reactive due to the symmetric electron withdrawal from the two bromine atoms, which could better stabilize the negative charge in the intermediate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the case of dibrominated substrates, the relative reactivity of the two bromine atoms can allow for selective mono- or di-arylation.
For both isomers, the electronic environment of each bromine atom is different.
-
3,5-Dibromobenzoic Acid: The two bromine atoms are chemically equivalent due to the molecule's symmetry. Therefore, mono-arylation will likely lead to a single product, but controlling the reaction to prevent di-arylation would require careful control of stoichiometry and reaction conditions.
-
This compound: The two bromine atoms are in different electronic environments. The bromine at the C4 position is para to the electron-withdrawing carboxylic acid group, while the bromine at the C3 position is meta. Generally, in palladium-catalyzed cross-coupling reactions, electron-deficient aryl halides can be more reactive. Thus, it is conceivable that the bromine at the C4 position might be more susceptible to oxidative addition to the palladium catalyst, potentially allowing for regioselective mono-arylation at this position.
Experimental Protocols
While direct comparative data is unavailable, the following general protocols can be adapted to compare the reactivity of this compound and 3,5-dibromobenzoic acid.
Protocol 1: Determination of Experimental pKa via Potentiometric Titration
Objective: To experimentally determine and compare the pKa values of this compound and 3,5-dibromobenzoic acid.
Materials:
-
This compound
-
3,5-Dibromobenzoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Beaker and magnetic stirrer
Procedure:
-
Accurately weigh a sample of the dibromobenzoic acid isomer and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the volume of NaOH at the equivalence point. The half-equivalence point is half of this volume.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield and regioselectivity of the Suzuki-Miyaura reaction for the two isomers under identical conditions.
Materials:
-
This compound
-
3,5-Dibromobenzoic acid
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel, condenser, and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Analytical instruments for product characterization (e.g., NMR, GC-MS)
Procedure:
-
In two separate, identical reaction vessels, place one of the dibromobenzoic acid isomers (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq.).
-
Seal the vessels and purge with an inert atmosphere.
-
Add the degassed solvent to each vessel.
-
Heat both reactions to the same temperature (e.g., 90 °C) and stir for the same amount of time (e.g., 12 hours).
-
Monitor the progress of both reactions simultaneously using an appropriate technique (e.g., TLC or LC-MS).
-
After the reaction period, cool the mixtures to room temperature and perform an identical aqueous work-up on both.
-
Purify the crude products using a suitable method (e.g., column chromatography).
-
Determine the yield of the mono- and di-arylated products for each isomer and analyze the regioselectivity for the 3,4-isomer using NMR and/or GC-MS.
Visualizing Reactivity Differences
The following diagrams illustrate the key concepts discussed.
Caption: Factors influencing the acidity of 3,4- and 3,5-dibromobenzoic acid.
Caption: Experimental workflow for comparing Suzuki coupling reactivity.
Conclusion
References
Spectroscopic comparison of dibromobenzoic acid isomers
A Comprehensive Spectroscopic Comparison of Dibromobenzoic Acid Isomers
This guide provides a detailed comparative analysis of the six isomers of dibromobenzoic acid: 2,3-dibromobenzoic acid, 2,4-dibromobenzoic acid, 2,5-dibromobenzoic acid, 2,6-dibromobenzoic acid, 3,4-dibromobenzoic acid, and 3,5-dibromobenzoic acid. The isomers are compared based on their spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development to aid in the identification and differentiation of these isomers.
The structural differences between the isomers, arising from the varied positions of the two bromine atoms on the benzoic acid backbone, lead to unique spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification and characterization in research and quality control settings.
Spectroscopic Data Summary
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are particularly informative for distinguishing between the dibromobenzoic acid isomers.
Table 1: ¹H NMR Spectroscopic Data of Dibromobenzoic Acid Isomers
| Isomer | Aromatic Protons (δ, ppm) | COOH Proton (δ, ppm) |
| 2,3-Dibromobenzoic Acid | Predicted: ~7.8 (d), ~7.4 (t), ~7.9 (d) | Predicted: ~13.0 |
| 2,4-Dibromobenzoic Acid | Predicted: ~8.0 (d), ~7.8 (dd), ~7.6 (d) | Predicted: ~13.0 |
| 2,5-Dibromobenzoic Acid | ~7.7 (d), ~7.5 (dd), ~7.9 (d)[1] | Not specified |
| 2,6-Dibromobenzoic Acid | ~7.70 (d, J = 8.1 Hz, 2H), ~7.29 (t, J = 8.1 Hz, 1H) | Not specified |
| This compound | ~8.2 (d), ~7.9 (dd), ~7.5 (d) | Not specified |
| 3,5-Dibromobenzoic Acid | ~8.1 (s, 2H), ~7.9 (s, 1H)[2] | Not specified |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carboxylic acid carbon and the aromatic carbons are key features for isomer differentiation.
Table 2: ¹³C NMR Spectroscopic Data of Dibromobenzoic Acid Isomers
| Isomer | Carboxylic Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 2,3-Dibromobenzoic Acid | Predicted: ~168 | Predicted: ~135, 133, 132, 130, 128, 125 |
| 2,4-Dibromobenzoic Acid | Predicted: ~167 | Predicted: ~138, 135, 133, 125, 122, 121 |
| 2,5-Dibromobenzoic Acid | Predicted: ~168 | Predicted: ~136, 135, 134, 124, 122, 118 |
| 2,6-Dibromobenzoic Acid | ~166.87 | ~138.67, 131.87, 131.65 |
| This compound | Predicted: ~169 | Predicted: ~137, 134, 132, 131, 128, 123 |
| 3,5-Dibromobenzoic Acid | ~165 | ~137, 135, 131, 123[3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule. For dibromobenzoic acids, characteristic peaks include the broad O-H stretch of the carboxylic acid, the C=O stretch, and C-Br stretches.
Table 3: Key IR Absorption Bands of Dibromobenzoic Acid Isomers (cm⁻¹)
| Functional Group | 2,3-DBA (Predicted) | 2,4-DBA (Predicted) | 2,5-DBA | 2,6-DBA (Predicted) | 3,4-DBA | 3,5-DBA |
| O-H Stretch | ~3300-2500 (broad) | ~3300-2500 (broad) | Not specified | ~3300-2500 (broad) | Not specified | Not specified |
| C=O Stretch | ~1700 | ~1700 | Not specified | ~1700 | ~1700 | ~1690 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | Not specified | ~1600-1450 | ~1580, 1470 | ~1590, 1450 |
| C-Br Stretch | ~750 | ~820 | Not specified | ~760 | ~830 | ~850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) and the isotopic pattern due to the two bromine atoms are key diagnostic features.
Table 4: Mass Spectrometry Data of Dibromobenzoic Acid Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-Dibromobenzoic Acid | Predicted: 278, 280, 282 | Predicted: 261, 233, 154, 75 |
| 2,4-Dibromobenzoic Acid | Predicted: 278, 280, 282 | Predicted: 261, 233, 154, 75 |
| 2,5-Dibromobenzoic Acid | 278, 280, 282 | 261, 233, 154, 75 |
| 2,6-Dibromobenzoic Acid | Predicted: 278, 280, 282 | Predicted: 261, 233, 154, 75 |
| This compound | 278, 280, 282[4] | 261, 233, 154, 75[4] |
| 3,5-Dibromobenzoic Acid | 278, 280, 282 | 261, 233, 154, 75 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dibromobenzoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle to create a fine, homogeneous mixture. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, a direct insertion probe can be used to vaporize the sample into the ion source.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a standard electron energy of 70 eV is typically used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of dibromobenzoic acid isomers.
Caption: Workflow for the spectroscopic comparison of dibromobenzoic acid isomers.
References
A Comparative Guide to the HPLC Retention Times of Bromobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and identification of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of three positional isomers of bromobenzoic acid: 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid. The data and methodologies presented herein offer a practical reference for developing and optimizing analytical methods for these and similar compounds.
Elution Behavior of Bromobenzoic Acid Isomers
In reversed-phase HPLC, the retention of a compound is primarily governed by its hydrophobicity. Generally, isomers with structures that allow for greater interaction with the nonpolar stationary phase will exhibit longer retention times. For the bromobenzoic acid isomers, the position of the bromine atom on the benzoic acid core influences their polarity and, consequently, their retention behavior.
Based on typical elution patterns in reversed-phase chromatography, the expected elution order is 2-bromobenzoic acid, followed by 3-bromobenzoic acid, and then 4-bromobenzoic acid. The para-substituted isomer (4-bromobenzoic acid) is generally the most retained due to its higher degree of symmetry and potential for stronger hydrophobic interactions with the C18 stationary phase. The ortho-isomer (2-bromobenzoic acid) is often the least retained due to potential intramolecular interactions that can reduce its overall interaction with the stationary phase.
Comparative Retention Time Data
The following table summarizes the representative retention times for the three bromobenzoic acid isomers under a specific set of reversed-phase HPLC conditions. It is important to note that these values can vary depending on the specific HPLC system, column batch, and laboratory conditions.
| Compound | Isomer Position | Retention Time (minutes) |
| 2-Bromobenzoic Acid | Ortho | ~4.8 |
| 3-Bromobenzoic Acid | Meta | ~5.1 |
| 4-Bromobenzoic Acid | Para | ~5.5 |
Note: The retention times provided are illustrative and based on typical elution behavior. Actual retention times may vary.
Experimental Protocol
The following detailed experimental protocol outlines a conventional reversed-phase HPLC method suitable for the separation of bromobenzoic acid isomers.[1]
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 bonded silica, 3.5 µm particle size, 50 mm x 2.1 mm I.D. (e.g., Gemini C18)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol (B129727)
-
Gradient Program:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B (linear gradient)
-
6-7 min: 95% B
-
7-8 min: 95% to 5% B (linear gradient)
-
8-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare individual stock solutions of 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by combining equal volumes of the individual stock solutions and diluting with the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid) to a final concentration of approximately 10 µg/mL for each isomer.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of bromobenzoic acid isomers.
Caption: Workflow for HPLC analysis of bromobenzoic acid isomers.
This comprehensive guide provides the necessary information for researchers to effectively separate and analyze bromobenzoic acid isomers using reversed-phase HPLC. By understanding the elution behavior and utilizing the detailed experimental protocol, scientists can achieve reliable and reproducible results in their analytical endeavors.
References
A Researcher's Guide to the Purity of Commercial 3,4-Dibromobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success of their work. This guide provides a comprehensive comparison of the purity of commercial 3,4-Dibromobenzoic acid, offering insights into common impurities and detailed experimental protocols for its assessment.
Comparative Purity Analysis
Commercial this compound is available from various suppliers, typically with a stated purity of 95% to over 97%. However, the actual purity and the nature of the impurities can vary. The primary impurities are often positional isomers formed during synthesis, such as 2,3-dibromobenzoic acid, 2,5-dibromobenzoic acid, and 3,5-dibromobenzoic acid. Unreacted starting materials, such as 4-bromobenzoic acid, can also be present.
Below is a summary of hypothetical purity analysis of this compound from three different commercial sources, based on common analytical techniques.
| Supplier | Stated Purity | HPLC-UV Purity (%) | Major Impurity (GC-MS) | Isomer Content (%) (NMR) | Melting Point (°C) |
| Supplier A | >97% | 97.8 | 3,5-Dibromobenzoic acid | 1.5 | 234-236 |
| Supplier B | ≥95% | 96.2 | 4-Bromobenzoic acid | 2.1 | 232-235 |
| Supplier C | >98% | 98.5 | 2,5-Dibromobenzoic acid | 0.8 | 235-236 |
Alternatives to this compound
For certain synthetic applications, other dihalogenated benzoic acids can serve as alternatives, depending on the desired electronic and steric properties of the final product. Key alternatives include:
-
3,4-Dichlorobenzoic acid: This analogue offers different reactivity in cross-coupling reactions and has distinct electronic properties due to the higher electronegativity of chlorine.[1][2]
-
3,4-Difluorobenzoic acid: The fluorine substituents significantly alter the electronic nature of the aromatic ring and can influence the biological activity of derivatives.
-
3,4-Diiodobenzoic acid: While less common, this derivative provides a more reactive substrate for certain coupling reactions, such as Suzuki and Sonogashira couplings.
The choice of an alternative will depend on the specific requirements of the synthetic route and the desired properties of the target molecule.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of the this compound sample is prepared by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile impurities, particularly isomeric byproducts. Derivatization is typically required to increase the volatility of the benzoic acid.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Esterification of the carboxylic acid group to its methyl ester using diazomethane (B1218177) or a similar reagent is a common approach.
-
Column: A capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Data Analysis: The mass spectra of the separated components are compared with a spectral library for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying and quantifying isomeric impurities without the need for reference standards for each isomer, as the different substitution patterns lead to distinct chemical shifts and coupling constants.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR spectra.
-
Data Analysis: The aromatic region of the spectrum (typically 7.0-8.5 ppm) is analyzed for signals corresponding to the main compound and any isomeric impurities. The relative integration of these signals allows for quantification. For this compound in DMSO-d₆, the expected approximate chemical shifts are: δ 8.2 (d), 7.9 (dd), 7.8 (d). Isomeric impurities will show different splitting patterns and chemical shifts.
Melting Point Analysis
The melting point is a fundamental indicator of purity. A sharp melting point range close to the literature value (235-236°C for this compound) suggests high purity.[3] A broad or depressed melting point range indicates the presence of impurities.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: A small amount of the finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
3,4-Dibromobenzoic Acid: A Comparative Guide for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the selection of an appropriate analytical standard is paramount to achieving accurate and reproducible results. 3,4-Dibromobenzoic acid, a halogenated aromatic carboxylic acid, presents itself as a viable candidate for various analytical applications, particularly in chromatography and titration. This guide provides an objective comparison of this compound with its isomers and other alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific analytical needs.
Performance Comparison of Analytical Standards
The utility of an analytical standard is defined by its physicochemical properties, purity, and stability. Here, we compare this compound with its isomers, which are the most common alternatives.
Physicochemical Properties
A stable molecular structure and high purity are essential for a reliable analytical standard. Commercially available this compound and its isomers typically offer high purity levels suitable for most analytical applications.
| Property | This compound | 2,5-Dibromobenzoic Acid | 3,5-Dibromobenzoic Acid | 2,4-Dibromobenzoic Acid |
| CAS Number | 619-03-4[1][2][3][4][5] | 610-71-9 | 618-58-6 | 611-00-7 |
| Molecular Formula | C₇H₄Br₂O₂[1][3][4] | C₇H₄Br₂O₂ | C₇H₄Br₂O₂ | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol [1][3][6] | 279.91 g/mol | 279.91 g/mol | 279.91 g/mol |
| Melting Point (°C) | 235-236[5][7] | 155-157 | 218-221 | 179-181 |
| Purity (Typical) | ≥95% to 99%+[1][2][3][4][5] | ≥97% | ≥98% | ≥97% |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder | White to faint pink crystalline powder | White crystalline powder |
| Storage | Room temperature, sealed in dry conditions[1][3][5][7] | Room temperature | Room temperature | Room temperature |
Acidity (pKa) Comparison
The acidity of a standard is a critical parameter in acid-base titrations and influences its chromatographic behavior. The position of the bromine atoms on the benzene (B151609) ring significantly affects the pKa value.
| Compound | pKa in Water at 25°C |
| Benzoic Acid | 4.20[8] |
| 2-Bromobenzoic Acid | 2.85[8] |
| 3-Bromobenzoic Acid | 3.86[8] |
| 4-Bromobenzoic Acid | 3.97[8] |
| This compound | ~3.58 (Predicted) [7] |
The data indicates that the introduction of bromine atoms generally increases the acidity of benzoic acid due to the electron-withdrawing inductive effect of halogens. This property can be advantageous for titrimetric analyses in non-aqueous media.
Experimental Protocols
Detailed and robust analytical methods are crucial for the reliable application of an analytical standard. Below are representative protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a primary technique for the purity assessment and quantification of non-volatile organic compounds like this compound. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier (e.g., 0.1% formic acid) to ensure the analyte is in its protonated form for better retention and peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent like acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 235 nm[9]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration or purity of this compound.
Gas Chromatography (GC) Protocol
Due to the low volatility of carboxylic acids, a derivatization step is necessary for their analysis by GC. Silylation is a common derivatization technique.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for the analysis of derivatized acids (e.g., 5% Phenyl methyl siloxane)
Reagents:
-
This compound standard
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the this compound standard or sample into a reaction vial.
-
Add a known amount of the internal standard.
-
Add the anhydrous solvent (e.g., 1 mL of DMF) and the silylating agent (e.g., 30 µL of BSTFA).[10]
-
Seal the vial and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 300 °C (for FID)
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC. The resulting trimethylsilyl (B98337) ester of this compound will be more volatile and provide a good chromatographic peak. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Synthesis Pathway
This compound can be synthesized through the bromination of p-bromobenzoic acid. This pathway highlights its role as a chemical building block.
Caption: Simplified synthetic route to this compound.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a this compound sample using HPLC.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
This compound is a suitable analytical standard for various applications, offering high purity and stability. Its performance is comparable to its isomers, with the choice often depending on the specific requirements of the analytical method, such as desired retention time in chromatography or specific pKa for titrations. The provided HPLC and GC protocols offer robust starting points for method development. The selection of an appropriate analytical standard is a critical step in ensuring the quality and validity of scientific data, and this compound represents a reliable option for researchers and professionals in drug development and other scientific fields.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 619-03-4 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound;CAS No.:619-03-4 [chemshuttle.com]
- 5. This compound | 619-03-4 [sigmaaldrich.com]
- 6. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
A Comparative Guide to the Electronic Properties of Bromobenzoic Acid Isomers: Insights from DFT Studies
For researchers, scientists, and drug development professionals, understanding the nuanced electronic landscapes of molecular isomers is paramount. The ortho-, meta-, and para-isomers of bromobenzoic acid, while structurally similar, exhibit distinct electronic properties that significantly influence their reactivity, intermolecular interactions, and potential as pharmaceutical building blocks. This guide provides a comprehensive comparison of these isomers, leveraging data from Density Functional Theory (DFT) studies to illuminate their electronic characteristics.
This analysis is primarily based on computational data, predominantly from studies employing the B3LYP functional with a 6-311++G(d,p) basis set, to ensure a high degree of consistency in the comparative data.
Comparative Analysis of Electronic Properties
The position of the bromine atom on the benzoic acid ring governs the electronic distribution within the molecule through a combination of inductive and resonance effects. These effects modulate key electronic parameters such as the Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the molecular dipole moment.
Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity.[1]
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Bromobenzoic Acid (ortho) | -6.5 to -7.0 | -1.0 to -1.5 | ~5.0 - 6.0 |
| 3-Bromobenzoic Acid (meta) | -6.6 to -7.1 | -1.1 to -1.6 | ~5.0 - 6.0 (estimated) |
| 4-Bromobenzoic Acid (para) | -6.4 to -6.9 | -1.2 to -1.7 | ~4.7 - 5.7 |
| Note: The values for 3-bromobenzoic acid are estimated based on typical values for substituted benzoic acids at the B3LYP/6-311++G(d,p) level of theory due to the absence of a direct comparative study with the specified computational parameters in the searched literature.[1] |
Molecular Polarity: The Dipole Moment
The dipole moment is a measure of the net molecular polarity arising from the asymmetrical distribution of charge. This property is critical in determining a molecule's solubility, its interaction with other polar molecules, and its binding affinity to biological targets.
| Isomer | Dipole Moment (Debye) |
| 2-Bromobenzoic Acid (ortho) | ~3.0 - 3.5 |
| 3-Bromobenzoic Acid (meta) | ~2.5 - 3.0 (estimated) |
| 4-Bromobenzoic Acid (para) | ~2.0 - 2.5 |
| Note: The value for 3-bromobenzoic acid is an estimation based on the vector addition of bond dipoles and trends observed in similar molecules.[1] |
Experimental Protocols
Synthesis of Bromobenzoic Acid Isomers
The synthesis of each isomer requires a distinct strategic approach due to the directing effects of the substituents on the benzene (B151609) ring.
1. Synthesis of 2-Bromobenzoic Acid: This isomer is commonly synthesized from anthranilic acid via a Sandmeyer-type reaction.
-
Diazotization: Anthranilic acid is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Bromination: A solution of copper(I) bromide dissolved in hydrobromic acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.
-
Isolation and Purification: The reaction mixture is heated to decompose the intermediate and then cooled. The precipitated 2-bromobenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or ethanol.[2]
2. Synthesis of 3-Bromobenzoic Acid: The meta isomer is typically prepared by the direct bromination of benzoic acid, taking advantage of the meta-directing effect of the carboxylic acid group.
-
Reaction Setup: Benzoic acid is dissolved in a suitable solvent, often with a Lewis acid catalyst such as iron(III) bromide.
-
Bromination: Elemental bromine is added dropwise to the reaction mixture. The carboxylic acid group deactivates the ring towards electrophilic substitution and directs the incoming bromine to the meta position.
-
Work-up and Purification: After the reaction is complete, the mixture is treated to remove excess bromine and the catalyst. The crude 3-bromobenzoic acid is then isolated and purified by recrystallization.[3][4]
3. Synthesis of 4-Bromobenzoic Acid: A common route to the para isomer is through the oxidation of p-bromotoluene.
-
Oxidation: p-Bromotoluene is reacted with a strong oxidizing agent, such as potassium permanganate, in a basic aqueous solution. The mixture is heated under reflux to drive the oxidation of the methyl group to a carboxylic acid.
-
Acidification and Precipitation: After the reaction, the mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid), causing the 4-bromobenzoic acid to precipitate out of the solution.
-
Purification: The product is collected by filtration, washed with water, and can be recrystallized to achieve high purity.[5][6][7]
Computational Methodology: A DFT Approach
The electronic properties presented in this guide are typically calculated using the following computational protocol:
-
Software: A quantum chemistry software package such as Gaussian is commonly used.[1]
-
Method: Density Functional Theory (DFT) is a widely employed method for these types of analyses. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance of accuracy and computational cost.[1]
-
Basis Set: The 6-311++G(d,p) basis set is frequently used for all atoms, providing a flexible description of the electron distribution.[1]
-
Geometry Optimization: The first step involves finding the lowest energy conformation of each isomer by performing a full geometry optimization in the gas phase.[1]
-
Frequency Calculations: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[1]
-
Property Calculations: Once the optimized geometries are obtained, electronic properties such as HOMO and LUMO energies and the dipole moment are calculated. Molecular electrostatic potential maps can also be generated from the output of these calculations.
Visualizing the Workflow and Structure-Property Relationships
To better understand the computational process and the underlying principles governing the electronic properties of the bromobenzoic acid isomers, the following diagrams are provided.
References
A Comparative Guide to 3,4-Dibromobenzoic Acid and Other Halogenated Benzoic Acids for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the physicochemical properties and biological activities of 3,4-Dibromobenzoic acid and a range of other halogenated benzoic acids. Tailored for researchers, scientists, and drug development professionals, this document summarizes key data to facilitate informed decisions in medicinal chemistry and materials science.
Physicochemical Characterization: A Comparative Analysis
The substitution of halogen atoms on the benzoic acid scaffold significantly influences its physicochemical properties, which in turn affect its reactivity, solubility, and biological interactions. The following table summarizes key quantitative data for this compound and a selection of other commercially available halogenated benzoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Water Solubility | XLogP3-AA |
| This compound | C₇H₄Br₂O₂ | 279.91 | 235-236[1] | 356.0 ± 32.0 | 3.58 ± 0.10 | Very slightly soluble (0.27 g/L at 25°C)[2] | 2.8 |
| Monochloro Isomers | |||||||
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 138-142[3] | 285 | 2.92 (at 25°C)[4] | Slightly soluble (1.7 g/L at 20°C)[3] | 2.1 |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 153-157 | 274-276 | 3.83 | Slightly soluble | 2.1 |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 239-242 | 274-276 | 3.98 | Slightly soluble | 2.1 |
| Dichloro Isomers | |||||||
| 2,3-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 168-170[5] | - | 2.53 ± 0.25 | Slightly soluble | 2.7 |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 157-160 | - | 2.68 ± 0.25 | 0.36 g/L (at 15°C) | 2.7 |
| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 151-154[6] | 301[6] | 2.51 ± 0.25[7] | 0.8 g/L[7] | 2.8 |
| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 139-142 | Sublimes | 1.69 ± 0.10 | 0.1-1 g/100 mL (at 19°C) | 2.2 |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 184-187 | - | 3.46 ± 0.10 | 147.1 mg/L | 2.8 |
| Monobromo Isomers | |||||||
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 147-150[8] | - | 2.84 (at 25°C)[9] | Slightly soluble | 2.2 |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155[10] | 308[10] | - | Insoluble in water[11] | 2.2 |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 252-254[12] | - | 3.96 (at 25°C)[12] | Soluble in hot water[13] | 2.9 |
| Other Dibromo Isomers | |||||||
| 2,3-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 144-148 | 352.7 ± 32.0 | 2.46 ± 0.10 | - | 2.9 |
| 2,4-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 174 (sublimes)[7] | - | 2.62 ± 0.10 | Slightly soluble in hot water[7] | 2.9 |
| 2,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 156-159[14] | 344.6 ± 32.0 | 2.46 ± 0.10[14] | Soluble in hot water[14] | 3.7 |
| 2,6-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 148-152 | - | - | - | - |
| 3,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.91 | 218-220 | 355.2 ± 32.0 | 3.42 ± 0.10 | - | 2.9 |
Biological Activities: A Comparative Overview
Halogenated benzoic acids exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nature, number, and position of the halogen substituents play a crucial role in determining the potency and selectivity of these effects.
Antimicrobial Activity: The introduction of halogen atoms, particularly bromine, can significantly enhance the antimicrobial properties of benzoic acid.[15] Studies have shown that various halogenated benzoic acid derivatives possess activity against a spectrum of bacteria and fungi. For instance, 3-bromo- (B131339) and 2,4-dichlorobenzoates have demonstrated notable antifungal activity against Cryptococcus neoformans.[1] The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.
Anti-inflammatory Activity: Certain derivatives of halogenated benzoic acids have shown potential as anti-inflammatory agents. This activity is often linked to the inhibition of key inflammatory mediators. For example, some aminobenzoic acid derivatives containing bromine have been found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglial cells.
Anticancer Potential: The cytotoxic effects of halogenated benzoic acid derivatives against various cancer cell lines have been investigated. The introduction of bromine, in particular, has been shown in some molecular scaffolds to increase cytotoxic potential.[2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Experimental Protocols
To facilitate reproducible and comparative research, detailed methodologies for key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and other halogenated benzoic acids)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium within the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well containing the diluted compounds.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.
Assessment of Anti-inflammatory Activity in a Cell-Based Assay
This protocol outlines a general method for evaluating the anti-inflammatory effects of the test compounds on cultured cells, such as macrophages.
Materials:
-
Test compounds
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for inducing an inflammatory response
-
Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)
Procedure:
-
Cell Culture: Culture the macrophage cells under standard conditions.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium.
-
Incubation: Incubate the cells for an appropriate time to allow for the production of inflammatory mediators (e.g., 24 hours).
-
Measurement of Inflammatory Markers: Collect the cell culture supernatant and measure the levels of nitric oxide, TNF-α, and IL-6 using the appropriate assays.
-
Data Analysis: Compare the levels of inflammatory markers in the treated cells to those in the untreated (control) cells to determine the inhibitory effect of the compounds.
Visualizing Experimental Design and Structure-Activity Relationships
To aid in the conceptualization of research workflows and the understanding of key molecular interactions, the following diagrams are provided.
References
- 1. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. Anti-inflammatory Activity Assessment - Aprofood [aprofood.com]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lornajane.net [lornajane.net]
- 14. medium.com [medium.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Acidity of Bromobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity of the three structural isomers of bromobenzoic acid: 2-bromobenzoic acid (ortho), 3-bromobenzoic acid (meta), and 4-bromobenzoic acid (para). The position of the bromine atom on the benzene (B151609) ring significantly influences the molecule's acidity, a critical parameter in drug design and chemical synthesis. This document summarizes quantitative acidity data, provides a detailed experimental protocol for its determination, and visualizes the underlying chemical principles governing these differences.
Data Presentation: A Quantitative Comparison of Acidity
The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa value indicates a stronger acid. The experimentally determined pKa values for the bromobenzoic acid isomers in water at 25°C are presented below, clearly demonstrating the impact of the bromine substituent's position.
| Compound | Isomer Position | pKa Value |
| 2-Bromobenzoic Acid | ortho | 2.84[1][2] |
| 3-Bromobenzoic Acid | meta | 3.86[1][2][3] |
| 4-Bromobenzoic Acid | para | 3.97[1][3] |
| Benzoic Acid (Reference) | - | 4.20[3] |
From the data, the clear order of acidity is: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid > Benzoic acid
Theoretical Basis for Acidity Trends
The acidity of these isomers is determined by the interplay of electronic and steric effects of the bromine substituent, which influence the stability of the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.
-
Inductive Effect (-I) : Bromine is an electronegative atom that withdraws electron density from the benzene ring through the sigma bonds.[1] This electron-withdrawing effect helps to delocalize and stabilize the negative charge of the carboxylate anion, thereby increasing acidity.[3] The inductive effect is distance-dependent; it is strongest at the ortho position and weakest at the para position.[1]
-
Resonance Effect (+R) : Bromine possesses lone pairs of electrons that can be donated to the benzene ring through resonance.[1] This effect increases electron density on the ring, particularly at the ortho and para positions. This donation of electron density destabilizes the carboxylate anion, making the acid weaker.[1]
-
Ortho Effect : A uniquely strong acid-strengthening effect is observed in the ortho isomer.[1] This "ortho effect" is a combination of steric and electronic factors.[1][2] The bulky bromine atom at the ortho position can force the carboxylic acid group to twist out of the plane of the benzene ring.[2] This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the ring, which further stabilizes the carboxylate anion and significantly increases acidity.[1][2]
Analysis of Isomers:
-
2-Bromobenzoic Acid (ortho) : This is the strongest acid of the three isomers due to the pronounced ortho effect, which greatly enhances the stability of the conjugate base.[1][2] The strong, distance-dependent inductive effect also contributes significantly.
-
3-Bromobenzoic Acid (meta) : At the meta position, the resonance effect is not operative. Therefore, the acidity is primarily enhanced by the electron-withdrawing inductive effect (-I) of the bromine atom, which stabilizes the benzoate (B1203000) anion.[3] This makes it significantly more acidic than benzoic acid.
-
4-Bromobenzoic Acid (para) : In the para isomer, both the acid-strengthening inductive effect (-I) and the acid-weakening resonance effect (+R) are at play.[3] While the inductive effect is stronger than the resonance effect, the partial counteraction by the +R effect makes it a slightly weaker acid than the meta isomer.[3] It is, however, still more acidic than benzoic acid.
Logical Relationship Diagram
Caption: Factors influencing the acidity of bromobenzoic acid isomers.
Experimental Protocols
The pKa values of weak acids like bromobenzoic acids are commonly determined by potentiometric titration.[1]
Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constant (pKa) using potentiometric titration.[3]
1. Objective: To determine the pKa of a bromobenzoic acid isomer by monitoring the pH of the acid solution during titration with a strong base.
2. Materials:
-
Bromobenzoic acid isomer (e.g., 2-, 3-, or 4-bromobenzoic acid)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)
-
Magnetic stirrer and stir bar
-
50 mL Buret
-
250 mL Beaker
3. Procedure:
-
Preparation:
-
Accurately weigh approximately 0.2 g of the bromobenzoic acid isomer and record the mass.
-
Dissolve the sample in approximately 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required to fully dissolve the acid, after which the solution should be cooled to room temperature (25°C).
-
-
pH Meter Calibration:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
-
Titration Setup:
-
Place the beaker with the dissolved acid sample on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Rinse and fill the buret with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
-
Titration Process:
-
Begin stirring the acid solution at a moderate, constant rate.
-
Record the initial pH of the solution before adding any titrant.
-
Add the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the steep rise in pH around the equivalence point.
-
Continue the titration well past the equivalence point (e.g., until the pH is around 11-12).[4]
-
4. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH added at the equivalence point).
-
The pKa of the acid is equal to the pH of the solution at this half-equivalence point.[3]
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,4-Dibromobenzoic Acid
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, especially when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 3,4-Dibromobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Profile
This compound is classified as harmful if swallowed and harmful to aquatic life. It is crucial to prevent its release into the environment.[1] Disposal must be conducted in accordance with all federal, state, and local regulations.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3][4]
Personal Protective Equipment (PPE) During Disposal
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Prevents eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Protects skin from irritation. Inspect gloves before use. |
| Body Protection | A lab coat or other protective clothing. | Prevents skin contact with the chemical. |
| Respiratory | Use a NIOSH-approved respirator. | Necessary if working with fine powders or in poorly ventilated areas to avoid inhalation.[5] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed chemical waste disposal service.[1] This ensures the compound is managed in an environmentally responsible and compliant manner.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this waste from other laboratory waste streams, especially from incompatible materials like strong oxidizing agents and strong bases, to prevent hazardous reactions.[3]
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and sealable container compatible with the chemical for waste collection.[1][6]
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
-
Record the date when the first quantity of waste is added to the container.
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[1]
-
This storage area should be secure and away from general laboratory traffic to prevent accidental spills or breakage.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Provide an accurate description of the waste, including its composition and quantity.
5. Record Keeping:
-
Maintain a detailed log of all accumulated hazardous waste. This log should include the chemical name, quantity, and the date of disposal.
Accidental Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate personal protective equipment before attempting to clean the spill.[5]
-
Containment: Prevent the powder from becoming airborne. Avoid creating dust.[4][8]
-
Cleanup: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[4][5] Do not use a dry brush or compressed air.
-
Decontamination: Wipe the spill area with a damp cloth. All cleaning materials must be placed into the hazardous waste container.[9]
-
Disposal: Dispose of the waste container through your institution's hazardous waste management program.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of 3,4-Dibromobenzoic Acid.
This guide provides critical safety protocols and operational procedures for the handling of this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Identification and Classification
This compound is a compound that necessitates careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies it with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Proper personal protective equipment (PPE) and adherence to handling and disposal protocols are mandatory to mitigate these risks.
Quantitative Safety Data
| Parameter | Information | Source |
| CAS Number | 619-03-4 | [2][3] |
| Molecular Formula | C₇H₄Br₂O₂ | [1][3] |
| Molecular Weight | 279.91 g/mol | [1][3] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [4][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is crucial to prevent exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | [2][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][7] | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[2][7] An operational eyewash station and safety shower must be in close proximity.[7]
-
Work within a certified chemical fume hood.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated and properly labeled waste container for this compound.[2]
2. Handling the Chemical:
-
Wear all required PPE before handling the chemical.
-
Avoid the formation of dust and aerosols.[2]
-
Carefully weigh and transfer the chemical, minimizing agitation.
-
Avoid contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Post-Handling and Storage:
-
Securely close the container of this compound.
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[2][7]
-
Decontaminate the work area and any equipment used.
-
Remove PPE carefully to avoid skin contamination and wash hands thoroughly after handling.[2][5]
Disposal Plan
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste.[5]
-
Segregate this waste from other laboratory waste streams to prevent mixing with incompatible substances.
2. Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable container for the collection of this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
3. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be cool and dry.
4. Professional Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][5] Contaminated packaging should also be disposed of as hazardous waste.[2]
Experimental Workflow Visualization
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

